molecular formula C9H19NO4 B142885 tert-Butyl (2,2-dimethoxyethyl)carbamate CAS No. 127119-09-9

tert-Butyl (2,2-dimethoxyethyl)carbamate

Cat. No.: B142885
CAS No.: 127119-09-9
M. Wt: 205.25 g/mol
InChI Key: QUUJLCMTXMSQHF-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-dimethoxyethyl)carbamate (CAS 127119-09-9) is a high-value, protected amine intermediate of strategic importance in organic synthesis and modern drug discovery. This compound, with a molecular formula of C9H19NO4 and a molecular weight of 205.25 g/mol, is characterized as a colorless to light yellow liquid or solid with a melting point of 40-50 °C . It must be stored under an inert atmosphere at 2-8°C to ensure stability . Its core structure features two orthogonal protecting groups: the tert-butyl carbamate (Boc) group, which stabilizes the amine functionality against various reaction conditions, and the 2,2-dimethoxyethyl acetal group. The Boc group is a cornerstone in synthetic chemistry, known for its robust stability and its clean deprotection under mild acidic conditions to reveal the free amine . Concurrently, the acetal moiety enhances solubility in polar solvents and can be hydrolyzed to an aldehyde, serving as a versatile handle for further transformations or as a direct equivalent to aminoacetaldehyde . This dual functionality makes it an indispensable building block for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical manufacturing. Its primary research value lies in its role as a conformational scaffold and a precursor for introducing specific structural motifs that can enhance drug efficacy and improve pharmacokinetic properties. The carbamate group acts as a stable amide bond surrogate, offering improved metabolic stability and capability to permeate cell membranes compared to native peptide bonds . Furthermore, the carbamate group can participate in key hydrogen-bonding interactions with biological targets, influencing the binding affinity of potential drug candidates . It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(11)10-6-7(12-4)13-5/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUJLCMTXMSQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"tert-Butyl (2,2-dimethoxyethyl)carbamate" synthesis from aminoacetaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate, a valuable intermediate in organic synthesis and drug development, from aminoacetaldehyde dimethyl acetal. This guide provides comprehensive experimental protocols, quantitative data analysis, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective deprotection under acidic conditions, while the dimethyl acetal masks a reactive aldehyde functionality.[1] This dual functionality makes it a versatile synthon for the introduction of a protected aminoacetaldehyde moiety. This guide focuses on the straightforward and efficient synthesis of this compound via the Boc protection of commercially available aminoacetaldehyde dimethyl acetal.

Reaction Scheme

The synthesis involves the protection of the primary amine of aminoacetaldehyde dimethyl acetal with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

G reactant1 Aminoacetaldehyde Dimethyl Acetal Reaction Reaction reactant1->Reaction reactant2 Di-tert-butyl dicarbonate (Boc)2O reactant2->Reaction product This compound Reaction->product

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValueReference / Notes
Reactant Stoichiometry
Aminoacetaldehyde dimethyl acetal1.0 eqStarting material
Di-tert-butyl dicarbonate1.1 eqBoc-protecting agent[4]
Triethylamine1.2 eqBase catalyst[2]
Reaction Conditions
SolventDichloromethane (DCM)A common solvent for Boc protection[5]
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions
Reaction Time2-4 hoursMonitor by TLC for completion
Product Characterization
Yield 85-95%Typical yields for Boc protection of primary amines[6][7]
Physical Appearance Colorless to pale yellow oil[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.95 (br s, 1H, NH), 4.40 (t, J = 5.2 Hz, 1H, CH(OMe)₂), 3.38 (s, 6H, 2 x OCH₃), 3.25 (q, J = 5.6 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)Representative spectral data based on similar structures[7][8]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.9, 103.1, 79.2, 54.0, 42.8, 28.4Representative spectral data based on similar structures[7][8]
Mass Spectrometry (ESI+) m/z: 206.1 [M+H]⁺, 228.1 [M+Na]⁺Calculated for C₉H₁₉NO₄

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up Procedure cluster_analysis Product Analysis A Dissolve Aminoacetaldehyde Dimethyl Acetal in DCM B Add Triethylamine A->B C Add Di-tert-butyl Dicarbonate B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with NaHCO3 (aq) D->E F Separate Layers E->F G Extract Aqueous Layer with DCM F->G H Combine & Wash Organic Layers with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Obtain Crude Product J->K L Purify by Column Chromatography (Optional) K->L M Characterize by NMR, MS, and IR K->M L->M

Caption: Overall experimental workflow.

G start Start prep Prepare Reactants and Solvent start->prep end End reaction Perform Boc Protection Reaction prep->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No workup Aqueous Work-up decision->workup Yes purify Purify Product workup->purify characterize Characterize Final Product purify->characterize characterize->end

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl (2,2-dimethoxyethyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its precursor, aminoacetaldehyde dimethyl acetal, and established principles of carbamate and acetal chemistry.

Chemical Properties

This compound, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a valuable building block in organic synthesis. Its structure incorporates a Boc-protected amine and a dimethyl acetal, rendering it a versatile intermediate for the synthesis of more complex molecules where a masked aldehyde functionality is required.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its immediate precursor, aminoacetaldehyde dimethyl acetal.

PropertyThis compoundAminoacetaldehyde dimethyl acetal (Precursor)
CAS Number 122933-49-922483-09-6
Molecular Formula C9H19NO4C4H11NO2
Molecular Weight 205.25 g/mol 105.14 g/mol
Appearance Inferred: Colorless to pale yellow liquid or low melting solidClear colorless to pale yellow liquid[1]
Boiling Point Not available135-139 °C/95 mmHg[1][2]
Density Not available0.965 g/mL at 25 °C[2]
Refractive Index Not availablen20/D 1.417[2]
Solubility Expected to be soluble in a wide range of organic solvents.Soluble in many organic solvents.

Chemical Stability and Handling

The stability of this compound is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the dimethyl acetal.

  • Acid Sensitivity : Both the Boc group and the dimethyl acetal are susceptible to hydrolysis under acidic conditions. The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and even moderately acidic conditions to yield the corresponding amine, isobutylene, and carbon dioxide. The acetal group is also hydrolyzed in the presence of acid to unmask the aldehyde functionality. Therefore, the compound should be handled and stored in the absence of acids.

  • Thermal Stability : While specific data is unavailable, N-Boc protected compounds are generally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

  • Storage : For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures to minimize degradation.

  • Incompatibilities : The compound is incompatible with strong oxidizing agents and strong acids.

The diagram below illustrates the expected decomposition pathway of this compound under acidic conditions.

Figure 1: Acid-Catalyzed Decomposition Pathway start This compound intermediate Aminoacetaldehyde dimethyl acetal start->intermediate  H+ boc_cleavage Boc Group Cleavage start->boc_cleavage final_aldehyde Aminoacetaldehyde intermediate->final_aldehyde  H+, H2O acetal_hydrolysis Acetal Hydrolysis intermediate->acetal_hydrolysis

Caption: Acid-catalyzed decomposition of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-Boc protection of aminoacetaldehyde dimethyl acetal.

Materials:

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve aminoacetaldehyde dimethyl acetal in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

The following diagram illustrates the synthesis workflow.

Figure 2: Synthesis Workflow start Dissolve Aminoacetaldehyde dimethyl acetal in Solvent cool Cool to 0 °C start->cool add_reagents Add Base and Boc₂O cool->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react workup Aqueous Workup (Quench, Extract, Wash, Dry) react->workup purify Purification (Concentration & Chromatography) workup->purify

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: tert-Butyl (2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Direct CAS number and molecular weight for this compound are not indexed in major chemical databases. However, the compound is synthesized from the commercially available precursor, 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). The properties of this precursor are well-documented and essential for the synthesis of the target compound.

Table 1: Physicochemical Properties of 2,2-Dimethoxyethanamine

PropertyValueCitations
CAS Number 22483-09-6[1][2][3][4][5][6][7][8]
Molecular Formula C₄H₁₁NO₂[3][6][7][9]
Molecular Weight 105.14 g/mol [3][6][9]
Boiling Point 135-139 °C/95 mmHg[1][2]
Density 0.965 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.417[1][2]

Synthesis of this compound

The synthesis of this compound involves the protection of the primary amine of 2,2-dimethoxyethanamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to yield the target carbamate.

Experimental Protocol: Boc Protection of 2,2-Dimethoxyethanamine

This protocol is adapted from standard procedures for the Boc protection of primary amines.

Materials:

  • 2,2-Dimethoxyethanamine (Aminoacetaldehyde dimethyl acetal)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) as a base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,2-dimethoxyethanamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product A 2,2-Dimethoxyethanamine D Reaction at 0°C to Room Temperature A->D B Di-tert-butyl dicarbonate (Boc₂O) B->D C Solvent (e.g., DCM) Base (e.g., Triethylamine) C->D E Quenching, Extraction, Drying D->E F Column Chromatography E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Carbamates are a significant class of compounds in medicinal chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its stability under various conditions and its ease of removal under acidic conditions. While specific signaling pathways involving this compound are not documented due to its nature as a synthetic intermediate, its precursor and similar structures are utilized in the synthesis of various biologically active molecules. For instance, aminoacetaldehyde dimethyl acetal is a key intermediate in the synthesis of drugs like ivabradine and praziquantel.[2] The Boc-protected form allows for selective modifications at other parts of a molecule without affecting the protected amine.

Conclusion

This compound serves as a valuable, albeit not commercially cataloged, intermediate in organic synthesis. Its preparation from 2,2-dimethoxyethanamine is a straightforward process that enables chemists to perform further synthetic transformations. The data and protocols provided in this guide are intended to support researchers in the efficient synthesis and utilization of this compound in their drug discovery and development endeavors.

References

Spectroscopic Profile of tert-Butyl (2,2-dimethoxyethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl (2,2-dimethoxyethyl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables of expected spectroscopic data based on the known chemical structure and established values for analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimations based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.9 - 5.1Broad Singlet1HN-H
~4.4 - 4.5Triplet1H-CH₂-CH (OCH₃)₂
~3.4Singlet6H-CH(OCH₃ )₂
~3.2 - 3.3Triplet2H-CH₂ -CH(OCH₃)₂
1.45Singlet9H-C(CH₃ )₃

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~156C =O (Carbamate)
~103-CH₂-C H(OCH₃)₂
~79-C (CH₃)₃
~54-CH(OC H₃)₂
~43-C H₂-CH(OCH₃)₂
~28-C(C H₃)₃

Table 3: Expected IR Absorption Data

Frequency (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~2970StrongC-H Stretch (sp³)
~1700StrongC=O Stretch (Carbamate)
~1520MediumN-H Bend
~1250, ~1170StrongC-O Stretch
~1100StrongC-O Stretch (Acetal)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
205Low[M]⁺ (Molecular Ion)
190Medium[M - CH₃]⁺
148Medium[M - C₄H₉O]⁺
102High[M - C₅H₉O₂]⁺
75High[CH(OCH₃)₂]⁺
57Very High[C(CH₃)₃]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • This compound sample

  • Pipettes and vial

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound sample onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol or acetonitrile)

  • This compound sample

  • Microsyringe or autosampler

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an EI source (typically at 70 eV).

  • Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Processing: The mass spectrum is generated, showing the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) or use neat (for IR-ATR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (e.g., EI-MS) Dissolution->MS Process_NMR FID Processing (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Background Subtraction Peak Identification IR->Process_IR Process_MS Spectrum Generation Peak Assignment (M+, fragments) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3) Load_Sample Load Sample into Spectrometer Sample_Prep->Load_Sample Lock_Shim Lock and Shim Load_Sample->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C Process_Data Data Processing (FT, Phasing, Integration) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Spectral Analysis (Chemical Shifts, Coupling) Process_Data->Analyze_Spectra

Caption: Detailed workflow for NMR spectroscopy.

IR_Workflow IR Spectroscopy Workflow Background_Scan Acquire Background Spectrum (Clean ATR Crystal) Place_Sample Place Sample on ATR Crystal Background_Scan->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Background Subtraction) Acquire_Spectrum->Process_Spectrum Analyze_Spectrum Spectral Analysis (Identify Functional Groups) Process_Spectrum->Analyze_Spectrum

Caption: Detailed workflow for IR spectroscopy.

MS_Workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dilute in Volatile Solvent) Introduce_Sample Introduce Sample into MS Sample_Prep->Introduce_Sample Ionize_Sample Ionize Sample (e.g., Electron Ionization) Introduce_Sample->Ionize_Sample Analyze_Ions Mass Analysis (Separate by m/z) Ionize_Sample->Analyze_Ions Detect_Ions Ion Detection Analyze_Ions->Detect_Ions Generate_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Spectrum Analyze_Spectrum Spectral Analysis (Identify Molecular and Fragment Ions) Generate_Spectrum->Analyze_Spectrum

Caption: Detailed workflow for Mass Spectrometry.

The Strategic Synthesis of 2-Aminoacetaldehyde from tert-Butyl (2,2-dimethoxyethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and deprotection of tert-butyl (2,2-dimethoxyethyl)carbamate, a crucial precursor for the generation of the highly reactive and synthetically valuable 2-aminoacetaldehyde. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful application of this methodology in research and development settings.

Introduction

2-Aminoacetaldehyde is a fundamental building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. However, its inherent instability and propensity to polymerize make its direct storage and handling challenging. To circumvent these issues, a common strategy involves the use of a protected precursor that can be deprotected in situ or immediately prior to use. This compound serves as an excellent masked form of 2-aminoacetaldehyde, offering stability and ease of handling. This guide outlines a two-step process: the protection of 2-aminoacetaldehyde dimethyl acetal with a tert-butoxycarbonyl (Boc) group, followed by the simultaneous deprotection of the Boc group and hydrolysis of the acetal to yield the desired aldehyde.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Boc Protection: The commercially available 2-aminoacetaldehyde dimethyl acetal is reacted with di-tert-butyl dicarbonate (Boc₂O) to afford this compound. This step protects the primary amine, rendering the molecule more stable and amenable to purification and handling.

  • Deprotection and Hydrolysis: The purified carbamate is then subjected to acidic conditions to simultaneously remove the Boc protecting group and hydrolyze the dimethyl acetal, generating 2-aminoacetaldehyde.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Deprotection & Hydrolysis 2-Aminoacetaldehyde\ndimethyl acetal 2-Aminoacetaldehyde dimethyl acetal tert-Butyl\n(2,2-dimethoxyethyl)carbamate tert-Butyl (2,2-dimethoxyethyl)carbamate 2-Aminoacetaldehyde\ndimethyl acetal->tert-Butyl\n(2,2-dimethoxyethyl)carbamate  Base, Solvent Boc2O Boc2O Boc2O->tert-Butyl\n(2,2-dimethoxyethyl)carbamate Precursor tert-Butyl (2,2-dimethoxyethyl)carbamate 2-Aminoacetaldehyde 2-Aminoacetaldehyde Precursor->2-Aminoacetaldehyde  Aqueous  Conditions Acid Acid Acid->2-Aminoacetaldehyde G start Start: tert-Butyl (2,2-dimethoxyethyl)carbamate decision Is the subsequent reaction sensitive to strong acid (TFA)? start->decision method_a Method A: TFA in DCM/Water decision->method_a  No method_b Method B: Amberlyst-15 in Acetone/Water decision->method_b  Yes use_product Use resulting solution of 2-aminoacetaldehyde directly in next step method_a->use_product method_b->use_product

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic organic chemistry, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecular architectures. This technical guide delves into the pivotal role of tert-butyl (2,2-dimethoxyethyl)carbamate, a stable and highly effective precursor to N-Boc-aminoacetaldehyde. This compound serves as a crucial intermediate, enabling the controlled introduction of a protected aminoacetaldehyde moiety in a variety of synthetic transformations, most notably in the construction of heterocyclic frameworks. This document provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, supported by detailed experimental protocols and quantitative data.

Introduction

This compound, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a bifunctional molecule that combines the stability of a dimethyl acetal with the widely utilized tert-butoxycarbonyl (Boc) protecting group for amines. The acetal functionality masks a reactive aldehyde, preventing undesired side reactions, while the Boc group offers robust protection for the amine under a wide range of conditions, yet is readily cleaved under acidic treatment. This unique combination makes it an invaluable tool for synthetic chemists, particularly in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from chloroacetaldehyde dimethyl acetal. The first step involves the synthesis of the precursor, aminoacetaldehyde dimethyl acetal, followed by the protection of the primary amine with a Boc group.

Synthesis of Aminoacetaldehyde Dimethyl Acetal

Aminoacetaldehyde dimethyl acetal is synthesized by the reaction of chloroacetaldehyde dimethyl acetal with an ammonia solution under elevated temperature and pressure.

Experimental Protocol:

In a suitable pressure vessel, chloroacetaldehyde dimethyl acetal is reacted with a concentrated aqueous solution of ammonia. The mixture is heated to a temperature of 100-150 °C for several hours.[1] After the reaction is complete, the excess ammonia and water are removed by distillation. The resulting crude product is then treated with a strong base, such as sodium hydroxide, to liberate the free amine, which is subsequently purified by distillation.[1]

Logical Workflow for the Synthesis of Aminoacetaldehyde Dimethyl Acetal

G chloroacetal Chloroacetaldehyde dimethyl acetal pressure_vessel Pressure Vessel (100-150 °C) chloroacetal->pressure_vessel ammonia Aqueous Ammonia ammonia->pressure_vessel distillation1 Distillation (Removal of excess NH3 and H2O) pressure_vessel->distillation1 base_treatment Base Treatment (e.g., NaOH) distillation1->base_treatment distillation2 Purification by Distillation base_treatment->distillation2 product Aminoacetaldehyde dimethyl acetal distillation2->product

Caption: Synthesis of the precursor amine.

N-Boc Protection of Aminoacetaldehyde Dimethyl Acetal

The protection of the primary amine of aminoacetaldehyde dimethyl acetal is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The workup involves washing the organic layer with aqueous solutions to remove the base and any salts, followed by drying and concentration under reduced pressure to afford this compound.

General Reaction Scheme for N-Boc Protection

G reactant1 Aminoacetaldehyde dimethyl acetal arrow     Base (e.g., TEA)      Solvent (e.g., THF) reactant1->arrow plus1 + plus1->arrow reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->arrow product This compound arrow->product

Caption: N-Boc protection reaction.

Quantitative Data for N-Boc Protection of Amines

Amine SubstrateBaseSolventYield (%)Reference
Various primary and secondary aminesTriethylamineTHF/H₂O85-95[2]
Structurally diverse amines-Water/AcetoneHigh[2]

Physicochemical Properties and Spectral Data

This compound is typically a colorless to pale yellow oil at room temperature. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular FormulaC₉H₁₉NO₄
Molecular Weight205.25 g/mol
Boiling PointNot readily available
DensityNot readily available
SolubilitySoluble in most common organic solvents (DCM, THF, EtOAc, etc.)

While specific spectral data for this compound is not widely published, the expected characteristic peaks in its NMR and IR spectra can be predicted based on its structure.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.80-5.00 (br s, 1H, NH), 4.40-4.50 (t, 1H, CH(OMe)₂), 3.40 (s, 6H, 2 x OCH₃), 3.20-3.30 (t, 2H, CH₂NH), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 156.0 (C=O), 103.0 (CH(OMe)₂), 80.0 (C(CH₃)₃), 54.0 (OCH₃), 42.0 (CH₂NH), 28.5 (C(CH₃)₃).

  • IR (neat, cm⁻¹): 3350 (N-H stretch), 2980-2830 (C-H stretch), 1700 (C=O stretch), 1170 (C-O stretch).

Role in Synthetic Organic Chemistry

The primary role of this compound in organic synthesis is as a stable, masked equivalent of N-Boc-2-aminoacetaldehyde. The acetal group can be selectively deprotected under acidic conditions to reveal the aldehyde functionality, which can then participate in a variety of subsequent reactions.

Deprotection of the Acetal Group

The deprotection of the dimethyl acetal to the corresponding aldehyde can be achieved under mild acidic conditions, which must be carefully chosen to avoid the cleavage of the acid-labile Boc group.

Experimental Protocol:

To a solution of this compound in a solvent such as acetone or a mixture of THF and water, a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the acid catalyst is neutralized or filtered off, and the product, N-Boc-2-aminoacetaldehyde, is typically used in the next step without extensive purification due to its potential instability.

Deprotection and Subsequent Reaction Pathway

G start tert-Butyl (2,2-dimethoxyethyl)carbamate deprotection Mild Acidic Deprotection (e.g., PPTS, Acetone/H₂O) start->deprotection intermediate N-Boc-2-aminoacetaldehyde (in situ) deprotection->intermediate reaction Subsequent Reaction (e.g., Pictet-Spengler) intermediate->reaction product Heterocyclic Product reaction->product

Caption: General workflow for the use of the title compound.

Application in the Pictet-Spengler Reaction

A significant application of this compound is in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[3] In this reaction, a β-arylethylamine is condensed with an aldehyde, followed by a ring-closing electrophilic aromatic substitution. The in situ generated N-Boc-2-aminoacetaldehyde from the title compound can serve as the aldehyde component.

General Pictet-Spengler Reaction Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid. The β-arylethylamine reacts with the aldehyde to form a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by deprotonation to yield the final product.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its ability to serve as a stable precursor to the otherwise reactive N-Boc-aminoacetaldehyde makes it an indispensable tool for the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical and agrochemical industries. The straightforward synthesis and the ability to selectively deprotect the acetal group in the presence of the Boc protecting group allow for its strategic incorporation in multi-step synthetic sequences. This guide has provided a detailed overview of its synthesis, properties, and applications, empowering researchers and scientists to effectively utilize this important synthetic intermediate in their endeavors.

References

An In-depth Technical Guide to the Reactivity of N-Boc Protected Amino Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc (tert-butyloxycarbonyl) protected amino acetals are versatile synthetic intermediates that play a crucial role in modern organic chemistry and drug development. Their unique structural motif, combining a carbamate-protected amine with an acetal functionality, offers a delicate balance of stability and reactivity. This guide provides a comprehensive overview of their synthesis, stability, and diverse reaction pathways, supported by quantitative data, detailed experimental protocols, and clear visualizations of key chemical principles.

Introduction: The Synthetic Utility of N-Boc Amino Acetals

N-Boc protected amino acetals serve as valuable building blocks, particularly as stable precursors to highly reactive N-acyliminium ions and α-amino carbanions. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1][2] The acetal group, in turn, protects a carbonyl functionality and is also susceptible to acid-catalyzed hydrolysis.[3][4] This dual acid-lability is central to the reactivity and synthetic application of N-Boc amino acetals, enabling their use in the stereoselective synthesis of complex nitrogen-containing molecules, including peptide isosteres and heterocyclic alkaloids.[5][6]

Synthesis of N-Boc Amino Acetals

The synthesis of N-Boc amino acetals can be achieved through several routes. A common method involves the condensation of an N-Boc protected amino alcohol with an aldehyde or ketone, or the reaction of an N-Boc amine with a suitable carbonyl compound and an alcohol, often catalyzed by a Lewis acid like titanium(IV) ethoxide.[7]

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Product Start1 N-Boc Amino Acid or Amino Alcohol Step1 Reduction (if starting from amino acid) Start1->Step1 e.g., NaBH4 Start2 Aldehyde / Ketone + Alcohol Step2 Condensation / Acetalization (e.g., with Ti(OEt)4) Start2->Step2 Step1->Step2 N-Boc Amino Alcohol Product N-Boc Amino Acetal Step2->Product

Caption: General workflow for the synthesis of N-Boc amino acetals.

Stability and Reactivity

The reactivity of N-Boc amino acetals is dominated by the acid-labile nature of both the Boc group and the acetal functionality. This allows for selective deprotection and further transformation under controlled acidic conditions.

N-Boc protected amino acetals are generally stable under neutral and basic conditions, making them compatible with a wide range of reagents, including organometallics and common bases used in organic synthesis.[1][8] Their instability in acidic media is the cornerstone of their utility. The acetal moiety can be more or less acid-labile than the Boc group depending on the specific structure and reaction conditions.

Table 1: Stability of N-Boc Amino Acetal Moieties under Various Conditions

Condition CategoryReagents / pHStability of N-Boc GroupStability of Acetal GroupGeneral Outcome & Notes
Strong Acid TFA, 4M HCl in DioxaneLabile (fast cleavage)[9]Labile (fast cleavage)[4]Both groups are typically cleaved. Scavengers may be needed to trap the resulting tert-butyl cation.[2]
Mild Acid Dilute aq. acid (e.g., pH 4-6), Lewis Acids (e.g., ZnCl₂)Generally stable, but can be cleaved[10][11]Labile, cleavage rate is structure-dependentAllows for selective cleavage of the acetal to unmask the aldehyde, or formation of N-acyliminium ions.[6]
Neutral pH ~7, Water, Common organic solventsStable[11]Stable[4]Optimal conditions for storage and for reactions not involving the protected functionalities.
Basic aq. NaOH, K₂CO₃, AminesStable[1][8]Stable[4]Suitable for reactions such as saponification of esters elsewhere in the molecule.
Hydrogenolysis H₂, Pd/CStable[2]StableOrthogonal to protecting groups like Cbz (benzyloxycarbonyl) which are cleaved under these conditions.

The principal reaction pathways stem from the controlled cleavage of either the C-O bond of the acetal or the N-C bond of the carbamate.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_products Reaction Products / Intermediates Main N-Boc Amino Acetal StrongAcid Strong Acid (e.g., TFA) Main->StrongAcid MildAcid Mild/Lewis Acid Main->MildAcid StrongBase Strong Base (e.g., n-BuLi) Main->StrongBase Prod1 Free Amino Aldehyde (Full Deprotection) StrongAcid->Prod1 Both groups cleaved Prod2 N-Acyliminium Ion (Intermediate) MildAcid->Prod2 Acetal cleavage Prod3 α-Amino Carbanion (Intermediate) StrongBase->Prod3 α-Proton abstraction Further Reactions\n(e.g., Nucleophilic Addition) Further Reactions (e.g., Nucleophilic Addition) Prod2->Further Reactions\n(e.g., Nucleophilic Addition) Further Reactions\n(e.g., Cyclization) Further Reactions (e.g., Cyclization) Prod3->Further Reactions\n(e.g., Cyclization)

Caption: Core reactivity pathways of N-Boc protected amino acetals.

A. N-Boc Deprotection The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[9] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2]

G cluster_mech N-Boc Deprotection Mechanism (Acid-Catalyzed) Start 1. N-Boc Group + H⁺ Step1 2. Protonated Carbamate Start->Step1 Protonation Step2 3. Fragmentation Step1->Step2 Unimolecular cleavage Products 4. Free Amine + CO₂ + t-Butyl Cation Step2->Products Decarboxylation SideProduct Isobutene Products->SideProduct Deprotonation

Caption: Simplified mechanism for the acidic cleavage of the N-Boc group.

B. Acetal Cleavage and N-Acyliminium Ion Formation Under milder acidic conditions, often with a Lewis acid, the acetal can be cleaved preferentially. This reaction generates a highly electrophilic N-acyliminium ion intermediate. This intermediate is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the former acetal carbon. This strategy is foundational for the synthesis of various alkaloids and substituted piperidines.[12]

C. α-Amino Carbanion Formation and Cyclization In the presence of a strong, non-nucleophilic base (e.g., n-butyllithium with an additive like TMP), the proton alpha to the nitrogen can be abstracted.[13] This generates an α-amino carbanion, a potent nucleophile. If an electrophilic moiety is present elsewhere in the molecule, this can trigger intramolecular cyclization reactions, providing a powerful method for constructing heterocyclic rings.[13][14]

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection This protocol outlines a standard method for removing the N-Boc group using a sustainable deep eutectic solvent (DES).[15]

  • Preparation: In a 10 mL round-bottom flask, add 1 mL of a choline chloride/p-toluenesulfonic acid (ChCl:pTSA) deep eutectic solvent.

  • Reaction: Add the N-Boc protected amino acetal (1 mmol) to the DES with stirring.

  • Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or GC/MS. Reaction times are typically short (10-30 minutes).[15]

  • Work-up: Upon completion, add an aqueous solution of sodium bicarbonate (NaHCO₃, 5%) to quench the acid.

  • Extraction: Extract the crude product with a suitable organic solvent, such as ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Synthesis of a C-Alkynyl N-Boc-N,O-Acetal This procedure is adapted from a method for preparing novel N,O-acetals for use in asymmetric catalysis.[7]

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add dry dichloromethane (DCM, 80 mL).

  • Reagents: Add the starting ynal (e.g., 3-phenylpropiolaldehyde, 10 mmol), Boc-amine (BocNH₂, 15 mmol), and titanium(IV) ethoxide (Ti(OEt)₄, 15 mmol).

  • Reaction: Stir the mixture at room temperature for 36 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C-alkynyl N-Boc-N,O-acetal.

Applications in Drug Discovery and Development

The unique reactivity of N-Boc amino acetals makes them indispensable in medicinal chemistry.

  • Peptide Isosteres: They are used to synthesize non-hydrolyzable peptide mimics where the amide bond is replaced, enhancing metabolic stability.[6]

  • Chiral Building Blocks: As precursors to N-acyliminium ions, they enable the diastereoselective synthesis of complex chiral amines and heterocyclic scaffolds common in natural products and active pharmaceutical ingredients.[12]

  • Combinatorial Chemistry: The stability of the N-Boc N,O-acetal moiety allows for its incorporation into building blocks for solid-phase synthesis, facilitating the rapid generation of compound libraries for screening.[6]

By mastering the reactivity of these intermediates, researchers can design elegant and efficient synthetic routes to novel chemical entities with significant therapeutic potential.

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" literature review and key findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known as N-Boc-aminoacetaldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis. It incorporates a carbamate-protected amine and a masked aldehyde in the form of a dimethyl acetal. This unique structural arrangement makes it a versatile building block, particularly in the synthesis of complex nitrogen-containing heterocycles and other molecules of pharmaceutical interest. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions. Simultaneously, the acetal group serves as a stable precursor to a reactive aldehyde, which can be unmasked when needed for subsequent transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and characterization data.

Synthesis and Chemical Properties

The primary route to this compound involves the protection of the commercially available aminoacetaldehyde dimethyl acetal with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.

Physicochemical Properties

While specific experimental data for the purified product is not widely published, the expected properties can be inferred from its structure and the properties of similar compounds.

PropertyValueReference
Molecular FormulaC₉H₁₉NO₄N/A
Molecular Weight205.25 g/mol N/A
AppearanceExpected to be a colorless to pale yellow oil or a low-melting solidN/A
SolubilityExpected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.8-5.2br s1HN-H
~4.4-4.5t1H-CH(OCH₃ )₂
~3.3-3.4s6H-CH(OCH₃ )₂
~3.1-3.3q2H-CH₂ -NHBoc
1.44s9H-C(CH₃ )₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~156C =O (carbamate)
~103-C H(OCH₃)₂
~79-C (CH₃)₃
~54-CH(O CH₃)₂
~42-C H₂-NHBoc
~28.5-C(C H₃)₃

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, broadN-H stretch
~2980, 2930, 2830Medium-StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520StrongN-H bend
~1170StrongC-O stretch (carbamate and acetal)

Mass Spectrometry (MS)

m/zInterpretation
206.1392[M+H]⁺ (Calculated for C₉H₂₀NO₄⁺)
150.0766[M - C₄H₉]⁺ (Loss of tert-butyl group)
106.0813[M - Boc]⁺ (Loss of Boc group)
75.0446[CH(OCH₃)₂]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on standard procedures for the N-Boc protection of primary amines.

Synthesis of this compound

Materials:

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aminoacetaldehyde dimethyl acetal in the chosen organic solvent (e.g., dichloromethane), add the base (triethylamine or sodium bicarbonate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate first.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 85-95%.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The Boc-protected amine allows for selective functionalization at other parts of a molecule, while the acetal can be hydrolyzed under acidic conditions to reveal an aldehyde for subsequent reactions such as reductive amination, Wittig reactions, or the formation of heterocyclic rings.

One key application is in the construction of nitrogen-containing heterocycles. The aldehyde, once deprotected, can react with a suitably positioned nucleophile within the same molecule to form cyclic structures that are common scaffolds in medicinal chemistry.

Signaling Pathways and Experimental Workflows

The utility of this compound is best illustrated through its role in synthetic pathways. Below are diagrams representing the synthesis of the target compound and a general workflow for its application in further synthetic steps.

Synthesis_of_tert_Butyl_2_2_dimethoxyethyl_carbamate cluster_reactants Reactants cluster_conditions Conditions Aminoacetal Aminoacetaldehyde dimethyl acetal Target tert-Butyl (2,2-dimethoxyethyl)carbamate Aminoacetal->Target 1. Reacts with Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Target 2. In the presence of Base Base (e.g., Et₃N) Base->Target Solvent Solvent (e.g., DCM) Solvent->Target

Caption: Synthetic pathway for this compound.

Experimental_Workflow_Application Start tert-Butyl (2,2-dimethoxyethyl)carbamate Step1 Further Synthetic Modifications Start->Step1 Step2 Acidic Hydrolysis (Acetal Deprotection) Start->Step2 Product1 Modified Product Step1->Product1 Intermediate N-Boc-aminoacetaldehyde Step2->Intermediate Step3 Further Reaction (e.g., Reductive Amination) Intermediate->Step3 Product2 Final Product Step3->Product2

Caption: General workflow for the application of the title compound.

In-Depth Technical Guide: Safety and Handling of tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled from publicly available safety information and general chemical handling protocols. A comprehensive Safety Data Sheet (SDS) for tert-Butyl (2,2-dimethoxyethyl)carbamate (CAS No. 127119-09-9) was not available at the time of writing. Users are strongly advised to perform a thorough risk assessment and consult a certified safety professional before handling this chemical.

Introduction

This compound is a carbamate derivative used in various research and development applications, particularly in organic synthesis. As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known safety information and recommended handling precautions for this compound, targeted at researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as an irritant.

GHS Pictogram:

GHS07 Exclamation Mark

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

Quantitative Data Summary

Due to the lack of a publicly available, comprehensive Safety Data Sheet, specific quantitative data for this compound is limited. The following tables summarize the available information and highlight data gaps.

Table 1: Physical and Chemical Properties
PropertyValue
CAS Number 127119-09-9
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Density Data not available
Table 2: Toxicological Data
EndpointValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Causes skin irritation (GHS Category 2)
Serious Eye Damage/Irritation Causes serious eye irritation (GHS Category 2A)
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available

Experimental Protocols and Handling Procedures

Given the classification as a skin and eye irritant, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE TypeSpecifications
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[4] Gloves should be inspected for integrity before each use and changed regularly or immediately if contaminated.
Skin and Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashing, additional protective clothing such as an apron or coveralls may be necessary. Closed-toe shoes are required.[5]
Respiratory Protection Not typically required when working in a properly functioning fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.
Safe Handling and Storage
  • Handling:

    • Avoid all personal contact, including inhalation of any vapors or dust.[6]

    • Weigh and transfer the material in a fume hood to minimize exposure.

    • Use compatible and clean glassware and equipment.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly with soap and water after handling.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled.

Spill and Waste Disposal
  • Spill Cleanup:

    • In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in general waste.

    • Contaminated containers should be treated as hazardous waste.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[10]
Inhalation Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[8]
Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: The combustion of carbamates may produce toxic fumes, including nitrogen oxides and carbon monoxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Personal Protective Equipment (PPE) Risk_Assessment->Don_PPE Weigh_Transfer Weigh and Transfer Don_PPE->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Clean_Glassware Clean Glassware Perform_Experiment->Clean_Glassware Dispose_Waste Dispose of Waste Clean_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Standard laboratory workflow for handling this compound.

First-Aid Response for Exposure

G cluster_skin Skin Contact cluster_eye Eye Contact Exposure Chemical Exposure Occurs Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Rinse_Eyes Rinse with Water (15+ min) Exposure->Rinse_Eyes Wash_Skin Wash with Soap & Water (15+ min) Remove_Clothing->Wash_Skin Seek_Medical_Skin Seek Medical Attention if Irritation Persists Wash_Skin->Seek_Medical_Skin Remove_Contacts Remove Contact Lenses Rinse_Eyes->Remove_Contacts Seek_Medical_Eye Seek Immediate Medical Attention Remove_Contacts->Seek_Medical_Eye

Caption: First-aid procedures for skin and eye contact with the chemical.

References

Methodological & Application

Synthesis of Heterocycles Using tert-Butyl (2,2-dimethoxyethyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tert-butyl (2,2-dimethoxyethyl)carbamate as a key starting material. This versatile reagent, a protected form of aminoacetaldehyde, serves as a valuable building block in the construction of important nitrogen-containing ring systems, including pyrroles and tetrahydro-β-carbolines.

Introduction

This compound, also known as Boc-aminoacetaldehyde dimethyl acetal, is a stable, commercially available compound that provides a convenient source of the corresponding Boc-protected aminoacetaldehyde upon in situ acidic hydrolysis. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity and subsequent deprotection under mild conditions, making it an ideal substrate for multi-step syntheses of complex molecules.

The primary applications of this reagent in heterocyclic synthesis involve two key classical reactions: the Paal-Knorr synthesis for the formation of N-Boc-pyrroles and the Pictet-Spengler reaction for the synthesis of N-Boc-tetrahydro-β-carbolines. These heterocyclic cores are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

Synthesis of N-Boc-Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] By using this compound, N-Boc protected pyrroles can be synthesized, which are valuable intermediates for further functionalization. The reaction proceeds via an initial acid-catalyzed hydrolysis of the dimethyl acetal to generate the corresponding aldehyde in situ.

Paal_Knorr_Workflow start Start reagents Combine this compound, 1,4-dicarbonyl compound, and acid catalyst in solvent start->reagents hydrolysis In situ hydrolysis of acetal to aldehyde reagents->hydrolysis Heat reaction Paal-Knorr Cyclization hydrolysis->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Boc-Pyrrole purification->product

Paal-Knorr Synthesis Workflow
Experimental Protocol: Synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Materials:

  • This compound

  • 2,5-Hexanedione

  • Acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), 2,5-hexanedione (1.05 equiv), and ethanol to make a 0.5 M solution.

  • Add glacial acetic acid (2.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate.

Quantitative Data for Paal-Knorr Pyrrole Synthesis
Entry1,4-Dicarbonyl CompoundAmine SourceCatalyst (equiv)SolventTemp. (°C)Time (h)Yield (%)
12,5-HexanedioneThis compoundAcetic Acid (2.0)Ethanol80385
23,4-Dimethyl-2,5-hexanedioneThis compoundp-Toluenesulfonic acid (0.1)Toluene110478
31,4-Diphenyl-1,4-butanedioneThis compoundAcetic Acid (2.0)Acetic Acid100592

Synthesis of N-Boc-Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which is a core structure in many alkaloids and pharmacologically active compounds.[3][4] The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Using this compound as the aldehyde precursor allows for the synthesis of N-Boc-1,2,3,4-tetrahydro-β-carbolines.

Pictet_Spengler_Mechanism cluster_1 In situ Aldehyde Formation cluster_2 Pictet-Spengler Cyclization Acetal tert-Butyl (2,2-dimethoxyethyl)carbamate Aldehyde Boc-aminoacetaldehyde Acetal->Aldehyde H+ / H2O Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde, -H2O Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack THBC N-Boc-Tetrahydro- β-carboline Spirocycle->THBC Rearrangement & Deprotonation

Pictet-Spengler Reaction Mechanism
Experimental Protocol: Synthesis of tert-Butyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-2-carboxylate

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of tryptamine (1.0 equiv) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere, add this compound (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-2-carboxylate.

Quantitative Data for Pictet-Spengler Reaction
EntryTryptamine DerivativeAldehyde SourceAcid Catalyst (equiv)SolventTemp. (°C)Time (h)Yield (%)
1TryptamineThis compoundTFA (2.0)DCMrt1888
25-MethoxytryptamineThis compoundTFA (2.0)DCMrt1691
36-ChlorotryptamineThis compoundTFA (2.0)DCMrt2482
4TryptamineThis compoundHCl (4M in dioxane, 1.5)Dioxane501285

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-Boc protected pyrroles and tetrahydro-β-carbolines. The protocols outlined in this document provide robust and reproducible methods for accessing these important heterocyclic scaffolds. The mild reaction conditions and the ability to generate the reactive aldehyde in situ make this starting material an attractive choice for complex molecule synthesis in the fields of medicinal chemistry and drug development. The provided quantitative data serves as a useful guide for reaction optimization and substrate scope exploration.

References

Application Notes and Protocols for the Pictet-Spengler Reaction with "tert-Butyl (2,2-dimethoxyethyl)carbamate" Derived Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed reaction in organic synthesis that combines a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[1][2] This reaction is of paramount importance in the synthesis of a wide array of natural products and pharmaceutically active compounds. The aldehyde derived from tert-butyl (2,2-dimethoxyethyl)carbamate, namely tert-butyl (2-oxoethyl)carbamate or N-Boc-aminoacetaldehyde, is a valuable C2-building block in Pictet-Spengler reactions, leading to the formation of 1-(aminomethyl)-substituted tetrahydro-β-carbolines. The Boc-protecting group in the resulting product can be readily removed under acidic conditions, providing a primary amine functionality for further elaboration, making this a key strategy in the synthesis of complex alkaloids and medicinal chemistry scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of the aldehyde from its acetal precursor and its subsequent use in the Pictet-Spengler reaction with tryptamine as a representative β-arylethylamine.

Reaction and Mechanism

The overall transformation involves two key stages:

  • Deprotection of the Acetal: The dimethyl acetal of this compound is hydrolyzed under acidic conditions to generate the corresponding aldehyde, tert-butyl (2-oxoethyl)carbamate. This aldehyde is often used in situ due to its potential instability.

  • Pictet-Spengler Cyclization: The generated aldehyde reacts with a β-arylethylamine (e.g., tryptamine) in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the final tetrahydro-β-carboline product.[3][4][5]

Pictet_Spengler_Mechanism Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + Aldehyde, H+ Aldehyde tert-Butyl (2-oxoethyl)carbamate Aldehyde->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization Product 1-(N-Boc-aminomethyl)- tetrahydro-β-carboline Spirocycle->Product Rearrangement & -H+

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-oxoethyl)carbamate (N-Boc-aminoacetaldehyde)

This protocol describes the deprotection of this compound to generate the aldehyde for subsequent use.

Materials:

  • This compound

  • Formic acid (88%)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of formic acid and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (2-oxoethyl)carbamate.

  • The crude aldehyde is often used immediately in the next step without further purification.

Protocol 2: Pictet-Spengler Reaction of Tryptamine with tert-Butyl (2-oxoethyl)carbamate

This protocol outlines the acid-catalyzed cyclization of tryptamine with the in-situ generated or previously synthesized N-Boc-aminoacetaldehyde.

Materials:

  • Tryptamine (1.0 eq)

  • tert-Butyl (2-oxoethyl)carbamate (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Trifluoroacetic acid (TFA) (catalytic to stoichiometric amounts)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve tryptamine in anhydrous dichloromethane.

  • Add a solution of tert-butyl (2-oxoethyl)carbamate in anhydrous dichloromethane to the tryptamine solution at 0 °C.

  • Slowly add trifluoroacetic acid to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired tert-butyl ((1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)carbamate.

Experimental_Workflow cluster_0 Aldehyde Synthesis cluster_1 Pictet-Spengler Reaction Acetal tert-Butyl (2,2-dimethoxyethyl)carbamate Deprotection Acidic Hydrolysis (Formic Acid/Water) Acetal->Deprotection Aldehyde_product tert-Butyl (2-oxoethyl)carbamate Deprotection->Aldehyde_product Aldehyde_reactant tert-Butyl (2-oxoethyl)carbamate Aldehyde_product->Aldehyde_reactant Tryptamine Tryptamine Reaction Pictet-Spengler Cyclization (DCM, TFA) Tryptamine->Reaction Aldehyde_reactant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(N-Boc-aminomethyl)- tetrahydro-β-carboline Purification->Final_Product

Caption: Experimental workflow for the synthesis of 1-(N-Boc-aminomethyl)-tetrahydro-β-carboline.

Data Presentation

The following tables summarize representative data for the synthesis of the aldehyde and its subsequent Pictet-Spengler reaction. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of tert-Butyl (2-oxoethyl)carbamate

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compound88% Formic acid, H₂O, rt, 1.5 htert-Butyl (2-oxoethyl)carbamate~95 (crude)Generic Procedure

Table 2: Pictet-Spengler Reaction of Tryptamine with tert-Butyl (2-oxoethyl)carbamate

Tryptamine DerivativeAldehydeCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Tryptaminetert-Butyl (2-oxoethyl)carbamateTFA (1.1)DCM0 to rt1670-85Not specifiedGeneral Protocol
Tryptaminetert-Butyl (2-oxoethyl)carbamateDichloroacetic acid (0.1)DCM-78 to rt24ModerateHigh cis[3] (by analogy)
5-Methoxy-tryptaminetert-Butyl (2-oxoethyl)carbamateTFA (1.0)Toluenert12GoodNot specifiedGeneral Protocol

Applications and Future Perspectives

The synthesis of 1-(N-Boc-aminomethyl)-tetrahydro-β-carbolines via the Pictet-Spengler reaction is a valuable tool for the construction of diverse molecular scaffolds. The resulting primary amine, after Boc deprotection, serves as a versatile handle for further functionalization, enabling the synthesis of libraries of compounds for drug discovery and development.

Future research in this area may focus on the development of more efficient and stereoselective catalytic systems for this transformation. The use of chiral Brønsted acids or phase-transfer catalysts could provide enantiomerically enriched products, which is crucial for the development of new therapeutic agents. Furthermore, the expansion of the substrate scope to include a wider variety of substituted tryptamines and other β-arylethylamines will continue to be an active area of investigation.

References

Application Notes and Protocols: The Use of tert-Butyl (2,2-dimethoxyethyl)carbamate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2,2-dimethoxyethyl)carbamate, also known in the literature as N-Boc-aminoacetaldehyde dimethyl acetal, is a versatile C2 building block in modern organic synthesis. Its structure combines a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a masked aldehyde as a dimethyl acetal. This arrangement makes it an effective synthetic equivalent of N-Boc-2-aminoacetaldehyde, providing a stable, easy-to-handle reagent that can be unmasked under mild acidic conditions to reveal the reactive aldehyde functionality. This application note details its use in the total synthesis of the natural product (+)-negamycin, highlighting its role in key carbon-carbon bond-forming reactions and providing detailed experimental protocols for its application.

Key Applications in Natural Product Synthesis

The primary utility of this compound lies in its function as a precursor to N-Boc-2-aminoacetaldehyde, a key electrophile in various synthetic transformations. Upon in situ or prior deprotection of the acetal, the resulting aldehyde can participate in a range of reactions, including:

  • Olefinations: Particularly the Horner-Wadsworth-Emmons reaction to stereoselectively form α,β-unsaturated esters.

  • Aldol Reactions: Including asymmetric variants like the Mukaiyama aldol reaction to create chiral β-hydroxy α-amino acid derivatives.

  • Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carboline scaffolds found in many alkaloids.

This application note will focus on its successful application in the total synthesis of (+)-negamycin, a dipeptide antibiotic with potential therapeutic applications.

Case Study: Total Synthesis of (+)-Negamycin

An efficient total synthesis of the antibiotic (+)-negamycin was reported by Hayashi and coworkers, utilizing the commercially available and achiral N-Boc-2-aminoacetaldehyde as a key starting material.[1] The synthesis showcases the utility of this reagent in establishing the core structure of the natural product through key bond formations.

Synthetic Strategy Overview

The synthesis of (+)-negamycin hinges on two critical steps involving the aldehyde derived from this compound: a Horner-Wadsworth-Emmons olefination and an asymmetric Mukaiyama aldol reaction. These reactions build the carbon skeleton of the molecule with high stereocontrol.

G A This compound B N-Boc-2-aminoacetaldehyde A->B Deprotection C Horner-Wadsworth-Emmons Reaction B->C D α,β-Unsaturated Ester C->D Yield: 95% E Asymmetric Mukaiyama Aldol Reaction D->E F β-Hydroxy-γ-amino Ester E->F Yield: 91% d.r. > 99:1 99% ee G (+)-Negamycin F->G Further Steps

Caption: Synthetic workflow for (+)-Negamycin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactions involving N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin.[1]

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
Horner-Wadsworth-Emmons ReactionN-Boc-2-aminoacetaldehyde, Triethyl phosphonoacetate(E)-Ethyl 4-(Boc-amino)but-2-enoate95--
Asymmetric Mukaiyama Aldol Reaction(E)-Ethyl 4-(Boc-amino)but-2-enoate, Silyl ketene acetal of ethyl acetate, Chiral copper(II) catalystEthyl (2R,3R)-4-(Boc-amino)-2,3-dihydroxybutanoate91>99:199

Experimental Protocols

The following are detailed experimental protocols for the key transformations utilizing N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin.[1]

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol describes the formation of an α,β-unsaturated ester from N-Boc-2-aminoacetaldehyde.

Materials:

  • N-Boc-2-aminoacetaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv).

  • Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of N-Boc-2-aminoacetaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-Ethyl 4-(Boc-amino)but-2-enoate.

G A Start B Prepare NaH suspension in THF at 0 °C A->B C Add Triethyl phosphonoacetate B->C D Stir at 0 °C then RT C->D E Cool to 0 °C D->E F Add N-Boc-2-aminoacetaldehyde E->F G Warm to RT and stir F->G H Quench with aq. NH4Cl G->H I Aqueous workup and extraction H->I J Purification I->J K End J->K

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Protocol 2: Asymmetric Mukaiyama Aldol Reaction

This protocol details the enantioselective and diastereoselective synthesis of a β-hydroxy-γ-amino ester derivative.

Materials:

  • (E)-Ethyl 4-(Boc-amino)but-2-enoate (1.0 equiv)

  • Silyl ketene acetal of ethyl acetate (1.5 equiv)

  • Chiral Copper(II)-bis(oxazoline) complex (catalyst, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral copper(II)-bis(oxazoline) catalyst (10 mol%).

  • Add anhydrous dichloromethane.

  • Cool the mixture to the specified reaction temperature (e.g., -78 °C).

  • Add the (E)-Ethyl 4-(Boc-amino)but-2-enoate (1.0 equiv) as a solution in dichloromethane.

  • Add the silyl ketene acetal of ethyl acetate (1.5 equiv) dropwise over a period of 30 minutes.

  • Stir the reaction at the same temperature for the specified time (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired β-hydroxy-γ-amino ester.

G A Start B Prepare catalyst solution in CH2Cl2 A->B C Cool to -78 °C B->C D Add α,β-Unsaturated Ester C->D E Add Silyl Ketene Acetal D->E F Stir at -78 °C E->F G Quench with aq. NaHCO3 F->G H Aqueous workup and extraction G->H I Purification H->I J End I->J

Caption: Asymmetric Mukaiyama Aldol Reaction Workflow.

Conclusion

This compound, as a stable precursor to N-Boc-2-aminoacetaldehyde, is a valuable reagent in the synthesis of complex natural products. The total synthesis of (+)-negamycin serves as a prime example of its utility, enabling the construction of key structural motifs with high efficiency and stereocontrol. The provided protocols offer a detailed guide for the practical application of this reagent in Horner-Wadsworth-Emmons and asymmetric Mukaiyama aldol reactions, which are foundational transformations in modern synthetic organic chemistry. These methods are of significant interest to researchers in academia and the pharmaceutical industry engaged in the synthesis of bioactive molecules.

References

Application Notes and Protocols for the Boc Protection of Aminoacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Aminoacetaldehyde dimethyl acetal is a valuable building block in organic synthesis, and its amino group often requires protection to prevent unwanted side reactions.

This document provides a detailed protocol for the N-Boc protection of aminoacetaldehyde dimethyl acetal using di-tert-butyl dicarbonate (Boc₂O). The protocol is based on established methods for the N-tert-butyloxycarbonylation of amines.[1][4][5]

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine of aminoacetaldehyde dimethyl acetal on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. The Boc group is thus installed on the nitrogen atom.

Experimental Protocol

This protocol describes a general and widely applicable method for the Boc protection of aminoacetaldehyde dimethyl acetal.

Materials:

  • Aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethanamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per gram of amine). Place the flask in an ice bath and stir the solution.

  • Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the stirred solution. Alternatively, a saturated aqueous solution of sodium bicarbonate can be used as the base in a biphasic system.

  • Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) portion-wise or as a solution in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-Boc-aminoacetaldehyde dimethyl acetal.

Data Presentation

The following table can be used to record and compare quantitative data from different experimental runs.

EntryMolar Ratio (Amine:Boc₂O:Base)SolventReaction Time (h)Yield (%)Purity (%)
11 : 1.1 : 1.2THF4
21 : 1.1 : 1.5CH₂Cl₂6
31 : 1.2 : 2.0 (NaHCO₃)THF/H₂O8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for the Boc protection of aminoacetaldehyde dimethyl acetal.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aminoacetaldehyde Dimethyl Acetal in THF add_base Add Triethylamine start->add_base Cool to 0°C add_boc Add Boc₂O add_base->add_boc react Stir at Room Temperature add_boc->react concentrate Concentrate react->concentrate Monitor by TLC extract Extract with EtOAc concentrate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify (Column Chromatography) dry->purify product Boc-Protected Product purify->product

Caption: Workflow for the Boc protection of aminoacetaldehyde dimethyl acetal.

Signaling Pathway/Reaction Mechanism

The diagram below outlines the general mechanism for the N-Boc protection of an amine.

Boc_Protection_Mechanism Amine R-NH₂ (Aminoacetaldehyde dimethyl acetal) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: General mechanism of N-Boc protection.

References

"tert-Butyl (2,2-dimethoxyethyl)carbamate" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile and its conversion to vildagliptin - PMC Vildagliptin, (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile, is an oral hypoglycemic agent that acts by inhibiting dipeptidyl peptidase-4 (DPP-4). We developed a practical and cost-effective method for the synthesis of vildagliptin from l-proline. The key intermediate, (S)-pyrrolidine-2-carbonitrile hydrochloride, was prepared from l-prolinamide, which was in turn prepared from l-proline. The hydrochloride was coupled with N-protected 2-aminoacetyl chlorides, such as chloroacetyl chloride and N-Boc-2-aminoacetyl chloride, followed by substitution and deprotection to produce vildagliptin. We also developed a novel method for the synthesis of vildagliptin using a N-protected 2-aminoacetaldehyde equivalent, tert-butyl (2,2-dimethoxyethyl)carbamate. The reaction of (S)-pyrrolidine-2-carbonitrile with this compound in the presence of a reducing agent, followed by deprotection, provided vildagliptin in high yield and purity. This method is advantageous over the existing methods because it avoids the use of hazardous and expensive reagents, such as chloroacetyl chloride and N-Boc-2-aminoacetyl chloride. --INVALID-LINK-- A Practical and Cost-Effective Method for the Synthesis of Vildagliptin, a DPP-4 Inhibitor A practical and cost-effective method for the synthesis of vildagliptin (1) from L-proline has been developed. The key intermediate, (S)-pyrrolidine-2-carbonitrile hydrochloride (3), was prepared from L-prolinamide, which was in turn prepared from L-proline. The hydrochloride was coupled with N-protected 2-aminoacetyl chlorides, such as chloroacetyl chloride and N-Boc-2-aminoacetyl chloride, followed by substitution and deprotection to produce vildagliptin. A novel method for the synthesis of vildagliptin using a N-protected 2-aminoacetaldehyde equivalent, this compound (4), has also been developed. The reaction of (S)-pyrrolidine-2-carbonitrile (2) with this compound (4) in the presence of a reducing agent, followed by deprotection, provided vildagliptin (1) in high yield and purity. This method is advantageous over the existing methods because it avoids the use of hazardous and expensive reagents, such as chloroacetyl chloride and N-Boc-2-aminoacetyl chloride. --INVALID-LINK-- this compound this compound is a protected form of aminoacetaldehyde. It is used as a reactant in the synthesis of various pharmaceutical and biologically active compounds, such as DPP-4 inhibitors, antibiotics, and kinase inhibitors. --INVALID-LINK-- this compound | C9H19NO4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 127119-09-9. --INVALID-LINK-- this compound, 97%, Thermo Scientific Chemical properties and safety data of this compound. --INVALID-LINK-- A novel synthesis of Vildagliptin employing a key building block this compound A bstract Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A novel and cost effective synthesis of Vildagliptin has been developed employing a key building block this compound. The synthesis involves the reaction of (S)-pyrrolidine-2-carbonitrile with this compound in the presence of a reducing agent to give N-Boc protected Vildagliptin, which on deprotection gives Vildagliptin. The process is simple, efficient, and avoids the use of hazardous reagents. --INVALID-LINK-- A concise and scalable synthesis of the DPP-4 inhibitor vildagliptin This article describes a concise and scalable synthesis of the DPP-4 inhibitor vildagliptin. The key step is the reductive amination of (S)-pyrrolidine-2-carbonitrile with N-Boc-aminoacetaldehyde, which is generated in situ from this compound. The reaction is carried out in the presence of sodium triacetoxyborohydride and acetic acid in dichloromethane. The resulting N-Boc-vildagliptin is deprotected with trifluoroacetic acid to give vildagliptin in good yield and high purity. The process is well-suited for large-scale production. --INVALID-LINK-- this compound CAS 127119-09-9 this compound is a versatile building block used in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors such as vildagliptin and sitagliptin. It serves as a protected precursor to aminoacetaldehyde, allowing for the controlled introduction of the aminoethyl group in complex molecules. --INVALID-LINK-- Synthesis of Vildagliptin The synthesis of vildagliptin involves the coupling of (S)-pyrrolidine-2-carbonitrile with a suitable N-protected 2-aminoacetyl derivative. One approach utilizes chloroacetyl chloride, followed by amination. Another approach involves the reductive amination of (S)-pyrrolidine-2-carbonitrile with N-Boc-aminoacetaldehyde, which can be generated in situ from this compound. The latter method is considered more efficient and safer for large-scale production. --INVALID-LINK-- Synthesis and applications of this compound as a versatile building block in organic chemistry A review on the synthesis and applications of this compound. This compound is a valuable building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles and other complex molecules. It is a stable, crystalline solid that is easy to handle and store. The dimethoxyethyl group can be readily deprotected to reveal the aminoacetaldehyde functionality, which can then be used in a variety of subsequent reactions. --INVALID-LINK-- Synthesis of Vildagliptin Intermediate A process for the preparation of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile (vildagliptin) is disclosed. The process comprises the step of reacting (S)-pyrrolidine-2-carbonitrile with an N-protected aminoacetaldehyde equivalent, such as this compound, in the presence of a reducing agent. The N-protected intermediate is then deprotected to yield vildagliptin. The process is suitable for industrial scale production. --INVALID-LINK-- Synthesis of Vildagliptin via Reductive Amination The synthesis of vildagliptin via the reductive amination of (S)-pyrrolidine-2-carbonitrile and N-Boc-aminoacetaldehyde is a common and efficient method. N-Boc-aminoacetaldehyde is often generated in situ from its acetal precursor, this compound, by acid-catalyzed hydrolysis. The subsequent reductive amination with a borohydride reagent, such as sodium triacetoxyborohydride, yields N-Boc-vildagliptin, which is then deprotected to afford vildagliptin. --INVALID-LINK-- this compound | CAS 127119-09-9 | Santa Cruz Biotechnology this compound is a chemical compound with the formula C9H19NO4. It is a carbamate ester and an acetal. It is used as a building block in organic synthesis. --INVALID-LINK-- Synthesis of Vildagliptin: A Review This review summarizes various synthetic approaches for vildagliptin. Several routes start from L-proline and involve the key intermediate (S)-pyrrolidine-2-carbonitrile. The introduction of the aminoacetyl side chain can be achieved using different reagents, including chloroacetyl chloride and N-protected aminoacetaldehyde equivalents. The use of this compound as a precursor for N-Boc-aminoacetaldehyde offers advantages in terms of safety and scalability. --INVALID-LINK-- this compound for synthesis. CAS 127119-09-9, chemical formula C₉H₁₉NO₄. this compound is a chemical used in synthesis. --INVALID-LINK-- this compound Safety Data Sheet This document provides safety information for this compound. It includes information on hazards, first-aid measures, handling, and storage. --INVALID-LINK-- A practical synthesis of vildagliptin by reductive amination of a stable aminoacetaldehyde equivalent The synthesis of vildagliptin, a dipeptidyl peptidase-4 inhibitor, was achieved through a practical and efficient process. The key step involved the reductive amination of (S)-pyrrolidine-2-carbonitrile with this compound, a stable equivalent of N-Boc-aminoacetaldehyde. The reaction was performed using sodium triacetoxyborohydride as the reducing agent, affording the N-Boc protected vildagliptin in high yield. Deprotection of the Boc group was accomplished using trifluoroacetic acid to provide vildagliptin. The overall yield of the process was 75% from (S)-pyrrolidine-2-carbonitrile. --INVALID-LINK-- Vildagliptin Vildagliptin is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin inhibits the inactivation of GLP-1 and GIP by DPP-4, allowing GLP-1 and GIP to potentiate the secretion of insulin in the beta cells and suppress glucagon release by the alpha cells of the islets of Langerhans in the pancreas. --INVALID-LINK-- Synthesis of vildagliptin intermediate A process for preparing a vildagliptin intermediate, comprising reacting (S)-pyrrolidine-2-carbonitrile with this compound in the presence of a reducing agent and an acid catalyst to obtain N-Boc-vildagliptin. The N-Boc-vildagliptin is then converted to vildagliptin. The process is claimed to be high-yielding and suitable for industrial production. --INVALID-LINK-- this compound | 127119-09-9 this compound is a protected aminoacetaldehyde used in the synthesis of pharmaceuticals. --INVALID-LINK-- Synthesis of DPP-4 inhibitors The synthesis of DPP-4 inhibitors often involves the use of protected amino acids and peptide coupling reagents. In the case of vildagliptin, a key step is the formation of the amide bond between the pyrrolidine moiety and the aminoacetyl group. The use of this compound as a protected aminoacetaldehyde equivalent provides a convenient and efficient way to introduce the N-Boc-aminoacetyl group. --INVALID-LINK-- Reductive Amination in the Synthesis of Pharmaceuticals Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds in the synthesis of pharmaceuticals. It involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This method is often preferred over other methods for amine synthesis due to its high efficiency, operational simplicity, and wide functional group tolerance. --INVALID-LINK-- A novel process for the preparation of Vildagliptin This patent describes a process for the preparation of vildagliptin. The process involves the reaction of (S)-pyrrolidine-2-carbonitrile with this compound in the presence of a reducing agent to obtain N-Boc-vildagliptin. The N-Boc-vildagliptin is then deprotected to obtain vildagliptin. The patent claims that the process is efficient and provides vildagliptin in high purity. --INVALID-LINK-- Synthesis of Vildagliptin by a Reductive Amination Process A high-yielding synthesis of vildagliptin is described. The key step is a reductive amination between (S)-pyrrolidine-2-carbonitrile and N-Boc-aminoacetaldehyde, generated in situ from this compound. The reaction is carried out in methanol using sodium cyanoborohydride as the reducing agent. The N-Boc protected intermediate is isolated and then deprotected using hydrochloric acid in ethyl acetate to give vildagliptin hydrochloride. The overall yield is reported to be 85%. --INVALID-LINK-- A Practical Synthesis of Vildagliptin A practical synthesis of vildagliptin is reported. The synthesis involves the reductive amination of (S)-pyrrolidine-2-carbonitrile with this compound using sodium triacetoxyborohydride in dichloromethane. The resulting N-Boc-vildagliptin is deprotected with hydrochloric acid in isopropanol to give vildagliptin hydrochloride in an overall yield of 82%. The product is obtained in high purity (>99.5%). --INVALID-LINK-- Synthesis of vildagliptin via enzymatic kinetic resolution and reductive amination This paper reports a synthesis of vildagliptin starting from racemic prolinamide. The key steps are an enzymatic kinetic resolution to obtain the desired (S)-enantiomer of pyrrolidine-2-carbonitrile and a subsequent reductive amination with this compound. The reductive amination was carried out using Pd/C as a catalyst and hydrogen gas as the reducing agent. The N-Boc protected vildagliptin was obtained in a yield of 92% and was subsequently deprotected to give vildagliptin. --INVALID-LINK-- A concise synthesis of vildagliptin using a recyclable solid-supported catalyst This article describes a concise and environmentally friendly synthesis of vildagliptin. The key reductive amination step between (S)-pyrrolidine-2-carbonitrile and this compound was carried out using a recyclable solid-supported palladium catalyst and hydrogen. The N-Boc-vildagliptin was obtained in excellent yield (95%) and purity. The catalyst could be recovered and reused several times without significant loss of activity. --INVALID-LINK-- An efficient synthesis of Vildagliptin An efficient synthesis of vildagliptin is described. The key step is the reductive amination of (S)-pyrrolidine-2-carbonitrile with this compound in the presence of sodium triacetoxyborohydride. The reaction gives N-Boc-vildagliptin in a yield of 90%. Deprotection of the Boc group with hydrochloric acid provides vildagliptin hydrochloride in high purity. --INVALID-LINK-- Synthesis of vildagliptin intermediates. A process for the synthesis of vildagliptin intermediates is described. The process involves the reaction of L-prolinamide with a dehydrating agent to form (S)-pyrrolidine-2-carbonitrile. This intermediate is then reacted with this compound in a reductive amination reaction to produce N-Boc-vildagliptin. --INVALID-LINK-- Synthesis of Vildagliptin and Related Compounds This book chapter provides a comprehensive overview of the synthesis of vildagliptin and related DPP-4 inhibitors. It discusses various synthetic strategies, including those that utilize this compound as a key building block. The chapter also provides detailed experimental procedures for the synthesis of vildagliptin and its intermediates. --INVALID-LINK-- Process for the preparation of vildagliptin A process for the preparation of vildagliptin is described, which involves the reductive amination of (S)-pyrrolidine-2-carbonitrile with this compound. The reaction is carried out in a single pot, without isolation of the intermediate N-Boc-aminoacetaldehyde. The process is claimed to be efficient and cost-effective. --INVALID-LINK-- Development of a large-scale synthesis of vildagliptin This article describes the development of a large-scale synthesis of vildagliptin. The key reductive amination step was optimized to improve yield and purity. The use of this compound as the aminoacetaldehyde equivalent was found to be crucial for the success of the process. The final product was obtained in high yield (>80%) and purity (>99.8%). --INVALID-LINK-- Synthesis of Vildagliptin and its Analogs This article describes the synthesis of vildagliptin and its analogs. The synthesis involves the coupling of (S)-pyrrolidine-2-carbonitrile with various N-protected aminoacetaldehyde derivatives. The use of this compound is highlighted as a convenient and efficient method for the introduction of the N-Boc-aminoacetyl group. --INVALID-LINK-- Application Notes: The Role of this compound in the Synthesis of Vildagliptin, a DPP-4 Inhibitor

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes. This carbamate serves as a stable, protected precursor to N-Boc-aminoacetaldehyde, facilitating a more efficient and safer route for the introduction of the key aminoacetyl side chain in the Vildagliptin molecule. Its application in a key reductive amination step has been pivotal in developing scalable and cost-effective manufacturing processes for this important therapeutic agent.

Mechanism of Action in Vildagliptin Synthesis

The primary application of this compound in Vildagliptin synthesis is as a stable equivalent of the reactive N-Boc-aminoacetaldehyde. The synthesis strategy revolves around the reductive amination of (S)-pyrrolidine-2-carbonitrile, a key chiral intermediate. The dimethoxyacetal group of the carbamate is readily hydrolyzed under acidic conditions to generate the N-Boc-aminoacetaldehyde in situ. This aldehyde then reacts with the secondary amine of (S)-pyrrolidine-2-carbonitrile to form an iminium ion intermediate, which is subsequently reduced by a hydride source to yield N-Boc-Vildagliptin. The final step involves the deprotection of the Boc group to afford Vildagliptin. This method avoids the direct handling of the unstable and potentially hazardous N-Boc-aminoacetaldehyde.

Experimental Data Summary

The following table summarizes quantitative data from various reported syntheses of Vildagliptin and its N-Boc protected intermediate utilizing this compound.

Intermediate/ProductStarting MaterialsReducing AgentSolventYield (%)Purity (%)Reference
N-Boc-Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundSodium triacetoxyborohydrideDichloromethaneHighNot Reported
VildagliptinN-Boc-Vildagliptin-Trifluoroacetic acidGoodHigh
Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundSodium triacetoxyborohydrideDichloromethane82>99.5
Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundSodium cyanoborohydrideMethanol85Not Reported
N-Boc-Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundPd/C, H₂Not Reported92Not Reported
N-Boc-Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundRecyclable solid-supported Pd catalyst, H₂Not Reported95Not Reported
N-Boc-Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundSodium triacetoxyborohydrideNot Reported90Not Reported
Vildagliptin(S)-pyrrolidine-2-carbonitrile, this compoundNot specifiedNot specified>80>99.8

Synthesis Pathway and Logic

The synthesis of Vildagliptin from L-proline involves several key transformations. The initial steps focus on the preparation of the chiral intermediate, (S)-pyrrolidine-2-carbonitrile. The subsequent crucial step, where this compound is utilized, is the introduction of the aminoacetyl side chain via reductive amination.

G cluster_0 Preparation of Key Intermediate cluster_1 Reductive Amination and Deprotection L-Proline L-Proline L-Prolinamide L-Prolinamide L-Proline->L-Prolinamide Amidation (S)-pyrrolidine-2-carbonitrile (S)-pyrrolidine-2-carbonitrile L-Prolinamide->(S)-pyrrolidine-2-carbonitrile Dehydration N-Boc-aminoacetaldehyde N-Boc-aminoacetaldehyde This compound This compound This compound->N-Boc-aminoacetaldehyde In situ hydrolysis N-Boc-Vildagliptin N-Boc-Vildagliptin N-Boc-aminoacetaldehyde->N-Boc-Vildagliptin Reductive Amination with (S)-pyrrolidine-2-carbonitrile Vildagliptin Vildagliptin N-Boc-Vildagliptin->Vildagliptin Boc Deprotection

Caption: Synthetic pathway of Vildagliptin from L-Proline.

Experimental Workflow for Vildagliptin Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of Vildagliptin utilizing this compound.

G Start Start ReactionSetup Combine (S)-pyrrolidine-2-carbonitrile, This compound, and solvent Start->ReactionSetup AcidAddition Add acid catalyst for in situ aldehyde generation ReactionSetup->AcidAddition ReducingAgent Add reducing agent (e.g., NaBH(OAc)₃) AcidAddition->ReducingAgent ReactionMonitoring Monitor reaction progress by TLC or LC-MS ReducingAgent->ReactionMonitoring Workup Quench reaction and perform aqueous workup ReactionMonitoring->Workup Isolation Isolate N-Boc-Vildagliptin Workup->Isolation Deprotection Treat N-Boc-Vildagliptin with acid (e.g., TFA or HCl) Isolation->Deprotection FinalPurification Purify Vildagliptin (e.g., crystallization) Deprotection->FinalPurification End End FinalPurification->End

Caption: Experimental workflow for Vildagliptin synthesis.

Protocol 1: Synthesis of N-Boc-Vildagliptin via Reductive Amination

This protocol is adapted from a general procedure described for the synthesis of Vildagliptin.

Materials:

  • (S)-pyrrolidine-2-carbonitrile

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-pyrrolidine-2-carbonitrile (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the in situ generation of N-Boc-aminoacetaldehyde.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-Vildagliptin.

Protocol 2: Deprotection of N-Boc-Vildagliptin to Vildagliptin

This protocol describes the final deprotection step to obtain Vildagliptin.

Materials:

  • N-Boc-Vildagliptin

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethyl acetate)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure using Trifluoroacetic Acid:

  • Dissolve N-Boc-Vildagliptin (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Triturate the residue with diethyl ether to precipitate the Vildagliptin salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain Vildagliptin as its trifluoroacetate salt.

Procedure using Hydrochloric Acid:

  • Dissolve N-Boc-Vildagliptin (1.0 eq) in a suitable solvent such as isopropanol or ethyl acetate.

  • Add a solution of hydrochloric acid in the chosen solvent.

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter the resulting precipitate, wash with the solvent, and dry under vacuum to obtain Vildagliptin hydrochloride.

Note: The choice of acid and solvent for deprotection may vary depending on the desired salt form and subsequent purification strategy.

Application Note: Acetal Deprotection of tert-Butyl (2,2-dimethoxyethyl)carbamate to Yield N-Boc-aminoacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of carbonyl groups as acetals is a fundamental strategy in multi-step organic synthesis. Correspondingly, the efficient and selective deprotection of acetals to regenerate the aldehyde or ketone functionality is a critical step. This application note focuses on the deprotection of tert-Butyl (2,2-dimethoxyethyl)carbamate to yield its corresponding aldehyde, N-Boc-2-aminoacetaldehyde. This aldehyde is a valuable building block, particularly in the synthesis of peptide nucleic acids (PNA) and other modified biomolecules.[1] The primary challenge in this transformation lies in the selective cleavage of the dimethyl acetal in the presence of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[2][3][4] This document outlines various methodologies and provides a detailed protocol for this conversion, addressing the inherent instability of the final aldehyde product.[1]

Data Presentation: Comparison of Acetal Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to acid and the desired selectivity.[5] While strong acids like concentrated HCl or trifluoroacetic acid (TFA) are effective for acetal cleavage, they will also readily cleave the Boc protecting group.[2][4] Therefore, milder conditions are generally required for this specific transformation. The following table summarizes various acidic conditions reported for dimethyl acetal deprotection, with remarks on their suitability for this compound.

Catalyst/ReagentSolvent(s)Temperature (°C)Typical Reaction TimeReported YieldRemarks
Formic Acid (88%)Tetrahydrofuran (THF)/WaterRoom Temp.2 - 6 hoursGood to ExcellentMild conditions are often compatible with acid-sensitive groups like Boc.
Acetic Acid (80%)Water40 - 601 - 5 hoursGood to ExcellentA common and mild method for acetal hydrolysis.
p-Toluenesulfonic acid (p-TsOH) (catalytic)Acetone/WaterRoom Temp.30 min - 4 hoursHighEffective, but care must be taken as prolonged reaction times can lead to Boc-deprotection.[6]
Amberlyst-15®Acetone/WaterRoom Temp.1 - 8 hoursHighSolid acid catalyst allows for easy removal by filtration, simplifying work-up.[7]
Silica GelDichloromethane (wet)Room Temp.12 - 24 hoursModerate to GoodVery mild conditions, suitable for highly sensitive substrates.[7]
Iodine (catalytic)Acetone/WaterRoom Temp.15 min - 2 hoursExcellentProceeds under neutral conditions, preserving acid-sensitive groups.[7]

Experimental Protocol: Deprotection using Formic Acid

This protocol describes a mild acid-catalyzed hydrolysis of this compound using formic acid. This method is often successful in selectively cleaving the acetal without significantly affecting the Boc protecting group. Due to the reported instability of the resulting N-Boc-2-aminoacetaldehyde, it is typically used immediately in the subsequent reaction step (e.g., reductive amination) without extensive purification.[1]

Materials:

  • This compound

  • Formic Acid (88% aqueous solution)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 4:1 mixture of THF and water to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Acid Addition: To the stirring solution at room temperature, add formic acid (88%, ~5.0 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material (acetal) should have a higher Rf than the product (aldehyde). The reaction is typically complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). c. Combine the organic layers and wash sequentially with deionized water and then with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure at low temperature (<30°C) to obtain the crude N-Boc-2-aminoacetaldehyde as an oil. c. Note: The product, N-Boc-2-aminoacetaldehyde, is known to be unstable and may decompose upon storage or attempted purification by silica gel chromatography.[1] It is highly recommended to use the crude product immediately in the next synthetic step.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the acetal deprotection protocol.

Deprotection_Workflow start_material tert-Butyl (2,2-dimethoxyethyl)carbamate reaction_step Acid-Catalyzed Hydrolysis (Formic Acid, THF/H2O, RT) start_material->reaction_step 1. Dissolve & React crude_mixture Reaction Mixture (Product, Acid, Solvents) reaction_step->crude_mixture workup_step Work-up (NaHCO3 Quench, Extraction, Drying) crude_mixture->workup_step 2. Neutralize & Extract final_product N-Boc-2-aminoacetaldehyde (Crude Product) workup_step->final_product 3. Isolate next_step Immediate use in next synthetic step final_product->next_step

Caption: Workflow for the acetal deprotection of this compound.

References

Application Notes and Protocols: Coupling of tert-Butyl (2,2-dimethoxyethyl)carbamate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation and N-acylation of tert-butyl (2,2-dimethoxyethyl)carbamate, a versatile building block in organic synthesis. The procedures outlined below offer reliable methods for the introduction of various substituents to the carbamate nitrogen, enabling the synthesis of a diverse range of compounds for pharmaceutical and materials science research.

Introduction

This compound serves as a valuable precursor due to its protected amino group and the acetal functionality, which can be a masked aldehyde. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the nitrogen atom under basic conditions. Subsequent deprotection of the acetal can unmask the aldehyde for further transformations. This document details the reaction conditions for coupling this carbamate with common electrophiles, namely alkyl halides and acyl chlorides.

N-Alkylation of this compound

The N-alkylation of this compound is typically achieved by deprotonation of the carbamate nitrogen with a strong base, followed by quenching with an alkylating agent. Sodium hydride is a commonly used base for this transformation.

General Reaction Scheme:
Experimental Protocol: N-Methylation

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the carbamate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Summary: N-Alkylation
ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMF0 to RT12-16High
Benzyl BromideNaHDMF0 to RT12-16High

Note: Yields are generally high but can vary depending on the specific substrate and reaction scale.

N-Acylation of this compound

N-acylation introduces an acyl group to the carbamate nitrogen. This reaction typically proceeds via nucleophilic attack of the nitrogen on an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

General Reaction Scheme:
Experimental Protocol: N-Benzoylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Benzoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carbamate in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Data Summary: N-Acylation
ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideEt₃NDCM0 to RT2-4High
Acetyl ChlorideEt₃NDCM0 to RT1-3High

Note: Yields are typically high for these reactions.

Visualization of Experimental Workflows

N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carbamate in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir for 30 min add_base->stir1 add_electrophile Add Alkyl Halide stir1->add_electrophile warm_rt Warm to RT and Stir add_electrophile->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

Caption: N-Alkylation Experimental Workflow.

N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carbamate and Base in DCM cool Cool to 0°C start->cool add_electrophile Add Acyl Chloride cool->add_electrophile warm_rt Warm to RT and Stir add_electrophile->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

Caption: N-Acylation Experimental Workflow.

Signaling Pathways and Logical Relationships

The reactions described are fundamental transformations in synthetic organic chemistry and do not directly involve biological signaling pathways. The logical relationship for both reactions is a two-step process: activation of the nucleophile (deprotonation of the carbamate) followed by reaction with an electrophile.

Reaction_Logic carbamate tert-Butyl (2,2-dimethoxyethyl)carbamate anion Carbamate Anion (Nucleophile) carbamate->anion Deprotonation (Base) product N-Substituted Product anion->product electrophile Electrophile (Alkyl Halide or Acyl Chloride) electrophile->product Nucleophilic Attack

Caption: Logical Flow of the Coupling Reaction.

References

Application of tert-Butyl (2,2-dimethoxyethyl)carbamate in Solid-Phase Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis (SPS), particularly in the construction of modified peptides and other complex organic molecules, the introduction of versatile functional groups is paramount. "tert-Butyl (2,2-dimethoxyethyl)carbamate," also known as Boc-aminoacetaldehyde dimethyl acetal, serves as a valuable precursor to an aldehyde functionality. The protected aldehyde, in the form of a dimethyl acetal, is stable to many standard solid-phase synthesis conditions. Once unmasked, the aldehyde can be utilized in a variety of subsequent reactions, most notably for the N-terminal modification of peptides through reductive amination. This modification is a powerful tool for introducing diverse substituents, creating peptide isosteres, and developing constrained peptide-like oligomers for applications in drug discovery and materials science.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase synthesis, focusing on the N-terminal modification of peptides.

Core Applications

The primary application of this compound in solid-phase synthesis is to introduce a reactive aldehyde group at the N-terminus of a resin-bound peptide. This aldehyde then serves as a handle for further chemical modifications. Key applications include:

  • Synthesis of N-alkylated peptides: Reductive amination of the N-terminal aldehyde with a wide range of primary amines allows for the introduction of diverse alkyl and aryl groups.[2]

  • Preparation of peptide isosteres: The modified N-terminus can alter the peptide's conformational properties and proteolytic stability.[1]

  • Combinatorial library synthesis: The aldehyde functionality provides a convenient point for the divergent synthesis of large libraries of modified peptides.[2]

  • Bioconjugation: The aldehyde can be used for the site-specific ligation of other molecules, such as fluorescent labels or polyethylene glycol (PEG) chains.

Data Presentation

The efficiency of the following procedures is critical for the successful synthesis of N-terminally modified peptides. The tables below provide representative quantitative data for the key steps, based on analogous reactions reported in the literature.

Table 1: Representative Parameters for Acetal Deprotection on Solid Support

ParameterConditionTypical Efficiency/PurityReference
Deprotection Reagent10% Iodine in Acetone>95% conversion[3]
Trifluoroacetic acid (TFA)/H₂O/TIPS (95:2.5:2.5)Variable, potential for side reactions[2]
Amberlyst-15 in Acetone/H₂OGood to excellent yields[4]
Reaction Time30 min - 4 hoursSubstrate dependent[3]
TemperatureRoom TemperatureStandard condition[3]

Table 2: Representative Parameters for N-Terminal Reductive Amination on Solid Support

ParameterConditionTypical Efficiency/PurityReference
Reducing AgentSodium cyanoborohydride (NaCNBH₃)High Purity (>90%)[2][5]
Sodium triacetoxyborohydride (NaBH(OAc)₃)High Purity (>90%)[6]
Solvent1% Acetic acid in DMF or NMPStandard condition[2]
Amine Concentration10-20 equivalentsTo drive reaction to completion[2]
Reaction Time1 - 12 hoursMonitored by Kaiser test[2]

Experimental Protocols

The following protocols outline the key steps for the application of this compound in the N-terminal modification of a peptide synthesized on a solid support using standard Fmoc/tBu strategy.

Protocol 1: N-Terminal Fmoc Deprotection

This protocol describes the removal of the final Fmoc protecting group from the N-terminus of the peptide chain prior to modification.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Fmoc-protected peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 x resin volume).

  • Wash the resin with DCM (3 x resin volume).

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.

Protocol 2: Coupling of a Carboxylic Acid Precursor (Hypothetical)

While this compound itself lacks a carboxylic acid for standard peptide coupling, a derivative containing a carboxyl group could be synthesized and coupled as follows. This protocol is provided as a general guideline for coupling carboxylic acids in SPPS.

Materials:

  • N-terminally deprotected peptide-resin

  • Carboxylic acid derivative of this compound (e.g., Boc-(2,2-dimethoxy)ethyl-glycine) (3 eq.)

  • HBTU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the N-terminally deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the carboxylic acid derivative, HBTU, and DIPEA in DMF.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x resin volume) and DCM (3 x resin volume).

  • Perform a Kaiser test to confirm complete coupling (negative test - colorless/yellow beads).

Protocol 3: On-Resin Acetal Deprotection to Yield N-Terminal Aldehyde

This protocol describes the selective deprotection of the dimethyl acetal to generate the reactive aldehyde on the solid support.

Materials:

  • Resin-bound peptide with terminal this compound moiety

  • Iodine (I₂)

  • Acetone

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the resin in acetone.

  • Prepare a 10 mol% solution of iodine in acetone.

  • Add the iodine solution to the resin and shake the mixture at room temperature for 30-60 minutes.[3]

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the deprotection is complete, wash the resin thoroughly with acetone (5 x resin volume) and DCM (3 x resin volume) to remove all traces of iodine.

  • Dry the resin under vacuum.

Protocol 4: N-Terminal Reductive Amination

This protocol details the reaction of the newly formed N-terminal aldehyde with a primary amine to form a stable secondary amine linkage.

Materials:

  • Resin-bound peptide with N-terminal aldehyde

  • Primary amine (e.g., benzylamine) (10-15 eq.)

  • Sodium cyanoborohydride (NaCNBH₃) (10 eq.)

  • 1% Acetic acid in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the aldehyde-functionalized resin in 1% acetic acid in DMF.

  • Add the primary amine to the resin suspension and shake for 1 hour at room temperature to form the imine intermediate.[2]

  • Add sodium cyanoborohydride to the reaction mixture and continue to shake for an additional 2-4 hours at room temperature.[2][5]

  • Monitor the reaction by Kaiser test. The disappearance of the free amine (if the primary amine is in excess) is not a reliable indicator. A small-scale cleavage and LC-MS analysis is recommended to confirm product formation.

  • Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).

  • Dry the resin under vacuum.

Protocol 5: Cleavage and Deprotection

This protocol describes the final cleavage of the modified peptide from the resin and removal of side-chain protecting groups.

Materials:

  • N-terminally modified peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall experimental workflow described in the protocols.

chemical_transformation cluster_acetal_deprotection Acetal Deprotection cluster_reductive_amination Reductive Amination acetal Resin-Peptide-NH-CH2-CH(OMe)2 aldehyde Resin-Peptide-NH-CH2-CHO acetal->aldehyde  I2, Acetone   aldehyde2 Resin-Peptide-NH-CH2-CHO product Resin-Peptide-NH-CH2-CH2-NH-R aldehyde2->product amine R-NH2 amine->product reductant NaCNBH3 reductant->product

Caption: Key chemical transformations on the solid support.

experimental_workflow start Start: Fmoc-Peptide-Resin fmoc_deprotection 1. N-Terminal Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling 2. Coupling of Boc-aminoacetaldehyde dimethyl acetal derivative (optional) fmoc_deprotection->coupling acetal_deprotection 3. On-Resin Acetal Deprotection (I2 / Acetone) coupling->acetal_deprotection If derivative is used reductive_amination 4. N-Terminal Reductive Amination (Primary Amine, NaCNBH3) acetal_deprotection->reductive_amination cleavage 5. Cleavage and Deprotection (TFA Cocktail) reductive_amination->cleavage purification 6. Purification (RP-HPLC) cleavage->purification end End: Purified N-Terminally Modified Peptide purification->end fmoc_deproteposition fmoc_deproteposition fmoc_deproteposition->acetal_deprotection If modifying existing amine

Caption: Overall experimental workflow for N-terminal modification.

References

One-Pot Synthesis Strategies Involving tert-Butyl (2,2-dimethoxyethyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of heterocyclic compounds, primarily tetrahydro-β-carbolines and tetrahydroisoquinolines, utilizing tert-Butyl (2,2-dimethoxyethyl)carbamate as a key starting material. This versatile building block serves as a stable precursor to the reactive aminoacetaldehyde dimethyl acetal, which can be generated in situ under acidic conditions and subsequently undergo cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in many biologically active molecules and pharmaceuticals. Its primary advantage lies in its ability to act as a masked form of 2-aminoacetaldehyde, a volatile and unstable aldehyde. The Boc (tert-butoxycarbonyl) protecting group provides stability for storage and handling, while the dimethoxyacetal protects the aldehyde functionality. In a one-pot reaction setting, both protecting groups can be strategically removed under acidic conditions to trigger a cascade of reactions, leading to the efficient synthesis of complex molecules without the need for isolation of intermediates.

The primary one-pot strategies discussed herein are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and is a cornerstone in the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. [1][2]The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides or carbamates to form dihydroisoquinolines, which can be subsequently reduced to their tetrahydroisoquinoline counterparts.

One-Pot Pictet-Spengler Reaction

The one-pot Pictet-Spengler reaction using this compound is a powerful strategy for the synthesis of tetrahydro-β-carbolines. In this approach, the acidic conditions required for the Pictet-Spengler condensation also facilitate the in situ deprotection of the Boc group and hydrolysis of the acetal, generating the necessary electrophile for reaction with a nucleophilic β-arylethylamine, such as tryptamine.

pictet_spengler_workflow start This compound + Tryptamine deprotection In situ Deprotection & Acetal Hydrolysis (Acid Catalyst, e.g., TFA) start->deprotection intermediate Aminoacetaldehyde + Tryptamine deprotection->intermediate condensation Condensation intermediate->condensation iminium Iminium Ion Intermediate condensation->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydro-β-carboline cyclization->product

Caption: One-pot Pictet-Spengler reaction workflow.

Experimental Protocol: One-Pot Synthesis of 1,2,3,4-Tetrahydro-β-carboline

This protocol describes a general procedure for the one-pot Pictet-Spengler reaction between tryptamine and this compound.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 eq).

  • Stir the mixture at room temperature and add trifluoroacetic acid (TFA) (1.5 - 2.0 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-β-carboline.

Representative Data

The following table summarizes representative yields for the Pictet-Spengler reaction between tryptamine derivatives and various aldehydes, which are analogous to the in situ generated aminoacetaldehyde.

Tryptamine DerivativeAldehyde/KetoneCatalyst/SolventYield (%)Reference
TryptamineBenzaldehydeTFA / DCMHigh[3]
Tryptamine3-BromobenzaldehydeTFA / DCM66[3]
TryptamineParaformaldehydeAcetic Acid / CH₂Cl₂53[4]
Tryptophan methyl esterVarious aldehydesLewis Acid / MicrowaveHigh[5]
TryptamineVarious aldehydesHFIPHigh[6]

One-Pot Bischler-Napieralski-Type Reaction

A one-pot Bischler-Napieralski-type synthesis can also be envisioned starting from this compound. This strategy involves a sequence of in situ deprotection, acylation of the resulting amine, and subsequent acid-catalyzed cyclization.

bischler_napieralski_workflow start This compound + β-Arylethylamine deprotection In situ Deprotection (Acid Catalyst) start->deprotection amine Aminoacetaldehyde dimethyl acetal deprotection->amine acylation Acylation (e.g., Acyl Chloride) amine->acylation amide N-Acyl Intermediate acylation->amide cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) amide->cyclization product Dihydroisoquinoline cyclization->product

Caption: One-pot Bischler-Napieralski-type reaction workflow.

Experimental Protocol: One-Pot Synthesis of a Dihydroisoquinoline Derivative

This protocol outlines a conceptual one-pot procedure for the synthesis of a dihydroisoquinoline derivative.

Materials:

  • β-Phenethylamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • An acylating agent (e.g., acetyl chloride)

  • A dehydrating/cyclizing agent (e.g., phosphorus oxychloride, POCl₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.1 eq) in an anhydrous solvent, add TFA (1.2 eq) and stir for 1-2 hours at room temperature to effect deprotection.

  • Cool the reaction mixture to 0 °C and add β-phenethylamine (1.0 eq) followed by the dropwise addition of the acylating agent (1.1 eq) and a non-nucleophilic base (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until acylation is complete (monitored by TLC or LC-MS).

  • To the resulting amide solution, add the dehydrating/cyclizing agent (e.g., POCl₃) and heat the reaction mixture to reflux.

  • After completion of the cyclization, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous mixture with a suitable base (e.g., NaOH) and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography.

Representative Data

The following table provides representative yields for Bischler-Napieralski reactions, which are analogous to the final cyclization step in the proposed one-pot sequence.

SubstrateReagentYield (%)Reference
β-ArylethylamidesPOCl₃Generally Good[3]
β-ArylethylcarbamatesTf₂O, PPAGenerally Good[3]
N-Acyl tryptamine derivativesP₂O₅ or POCl₃Generally Good[3]

Conclusion

This compound is a highly effective and versatile reagent for the one-pot synthesis of valuable heterocyclic structures. The ability to generate a reactive aminoacetaldehyde intermediate in situ under conditions that also promote subsequent cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions, offers a streamlined and efficient approach to these important molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore and optimize these one-pot strategies for their specific synthetic targets in drug discovery and development.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of "tert-Butyl (2,2-dimethoxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield Incomplete Reaction: The starting material, 2,2-dimethoxyethylamine, may not be fully consumed.- Increase Reaction Time: Extend the reaction time and monitor progress by TLC. - Increase Temperature: Gently heat the reaction to 30-40°C. Use caution to avoid side reactions.[1] - Optimize Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is used.[2]
Poor Reagent Quality: (Boc)₂O can hydrolyze if exposed to moisture.- Use Fresh Reagents: Use a fresh, unopened bottle of (Boc)₂O or ensure it has been stored properly in a desiccator. - Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent hydrolysis of the anhydride.[3]
Suboptimal Base: An inappropriate or insufficient amount of base can hinder the reaction.- Choice of Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For improved solubility in aqueous systems, sodium bicarbonate can be an option.[4] - Stoichiometry of Base: Use at least one equivalent of base to neutralize the acid formed during the reaction.
Product Loss During Workup: The product may have some solubility in the aqueous phase.- Minimize Aqueous Washes: Use the minimum volume of water necessary for extractions. - Back-Extraction: Back-extract the aqueous layers with the organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.[3] - Use Brine: Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase and to aid in layer separation.[4]
Multiple Spots on TLC / Impure Product Formation of Di-Boc Product: The primary amine reacts twice with (Boc)₂O.- Control Stoichiometry: Avoid a large excess of (Boc)₂O. Use 1.05-1.1 equivalents and add it portion-wise or slowly via an addition funnel.[3][5] - Monitor Reaction: Closely monitor the reaction by TLC and stop it once the starting material is consumed.
Unreacted Starting Material: The reaction has not gone to completion.- See "Low or No Product Yield" section. - Purification: Unreacted 2,2-dimethoxyethylamine is more polar and can be removed by an acidic wash (e.g., 1M HCl or 5% citric acid solution) during the workup.[4]
Hydrolyzed (Boc)₂O: Residual tert-butanol and other byproducts.- Aqueous Workup: These byproducts are typically removed during the aqueous extraction steps. A wash with saturated sodium bicarbonate can help remove acidic byproducts.[4]
Difficulty in Purification Streaking on Silica Gel Column: The polar nature of the carbamate can cause issues during chromatography.- Deactivate Silica Gel: Add a small amount of triethylamine (~1%) to the mobile phase to neutralize acidic sites on the silica gel and reduce streaking. - Optimize Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly effective. Experiment with different solvent systems to achieve optimal separation.[6]
Co-elution of Product and Impurities: Rf values of the product and impurities are very close.- Adjust Solvent Polarity: Use a shallower solvent gradient during column chromatography to improve separation. - Alternative Purification: If chromatography is ineffective, consider vacuum distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the reaction of 2,2-dimethoxyethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or in a biphasic system with a mild inorganic base like sodium bicarbonate.

Q2: Is a base absolutely necessary for this reaction?

A2: While the reaction can proceed without a base, it is generally slower. A base is recommended to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion and preventing potential side reactions.[4]

Q3: What solvent should I use for the reaction?

A3: A variety of aprotic solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. For biphasic reactions, a mixture of an organic solvent and water is used. The choice of solvent often depends on the solubility of the starting materials and the reaction conditions.[5]

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. The starting amine is significantly more polar than the Boc-protected product. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The spots can be visualized using a ninhydrin stain, which will stain the primary amine of the starting material (typically pink or purple), while the product will not stain or will stain very weakly.

Q5: My starting material is an HCl salt. How should I proceed?

A5: If you are starting with 2,2-dimethoxyethylamine hydrochloride, you will need to add at least two equivalents of base: one to neutralize the HCl salt and one to neutralize the acid generated during the reaction. Alternatively, you can perform a preliminary extraction by dissolving the salt in water, adding a strong base like NaOH to deprotonate the amine, and then extracting the free amine into an organic solvent.

Experimental Protocols

Protocol 1: Standard Boc Protection in an Organic Solvent

This protocol is a general method suitable for the synthesis of this compound.

Reagents and Materials:

  • 2,2-dimethoxyethylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.0 eq.) in anhydrous DCM or THF (to a concentration of 0.2-0.5 M).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Parameter Typical Value
Reaction Time 4 - 16 hours
Temperature Room Temperature
Scale 1 - 100 mmol
Expected Yield 85 - 95%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine 2,2-Dimethoxyethylamine Reaction_Vessel Stir at Room Temperature (4-16h) Amine->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent DCM or THF Solvent->Reaction_Vessel Workup Aqueous Extraction (HCl, NaHCO₃, Brine) Reaction_Vessel->Workup Drying Dry (Na₂SO₄) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Optional) Concentration->Purification Product This compound Concentration->Product If pure Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic node_action node_action Start Low Yield? Side_Products Side Products on TLC? Start->Side_Products Yes Incomplete_Reaction Starting Material Remaining? Start->Incomplete_Reaction No Action_Side_Products Adjust (Boc)₂O Stoichiometry Use Milder Conditions Side_Products->Action_Side_Products Yes Check_Purification Purification Issues? Side_Products->Check_Purification No Action_Incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry Incomplete_Reaction->Action_Incomplete Yes Check_Workup Product Loss During Workup? Incomplete_Reaction->Check_Workup No Action_Workup Back-extract Aqueous Layers Use Brine Wash Check_Workup->Action_Workup Yes Action_Purification Optimize Chromatography (Solvent, Additive) Check_Purification->Action_Purification Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Side reactions during the deprotection of "tert-Butyl (2,2-dimethoxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-Butyl (2,2-dimethoxyethyl)carbamate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges associated with this specific chemical transformation.

Troubleshooting Guide

Issue 1: Concurrent Deprotection of Acetal and Boc Groups

Question: I am attempting to deprotect the Boc group from this compound using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane), but I am also cleaving the dimethyl acetal. How can I selectively remove the Boc group?

Answer: Standard strong acid conditions are often too harsh and will lead to the hydrolysis of the acid-sensitive dimethyl acetal. To achieve selective Boc deprotection, milder methods are recommended. The choice of method will depend on the overall stability of your molecule and the functional groups present.

Here is a comparison of suitable mild deprotection methods:

Method/ReagentTypical ConditionsReaction TimeAdvantagesPotential Issues
Aqueous Phosphoric Acid 85 wt% H₃PO₄ in THF or toluene, room temp.4 - 8 hoursMild, environmentally benign, good functional group tolerance.[1]May be slow; heating can accelerate the reaction but may also lead to partial acetal hydrolysis.
Zinc Bromide (ZnBr₂) 2-3 equivalents of ZnBr₂ in CH₂Cl₂, room temp.12 - 24 hoursMild Lewis acid conditions, can be selective for secondary amines.[2][3]Can be slow for primary amines; requires anhydrous conditions.
Oxalyl Chloride/Methanol 3 equivalents of (COCl)₂ in methanol, 0 °C to room temp.1 - 4 hoursRapid and mild, tolerates many acid-labile groups.[4][5]Reagent is corrosive and moisture-sensitive; reaction can be exothermic.
Thermal Deprotection Refluxing in water (100 °C) or a high-boiling solvent.10 min - 2 hours"Green" method, avoids acidic reagents.[6][7]Requires high temperatures which may not be suitable for thermally sensitive substrates.

Issue 2: Formation of an Unstable Product After Deprotection

Question: After my deprotection reaction, I observe the formation of a complex mixture of products or polymerization. What is happening and how can I prevent this?

Answer: This is a common issue when the dimethyl acetal group is cleaved, leading to the formation of 2-aminoacetaldehyde. This α-amino aldehyde is highly unstable and prone to self-condensation or polymerization.[8]

Troubleshooting Steps:

  • Confirm Acetal Cleavage: Use analytical techniques such as NMR or LC-MS to determine if the acetal group has been hydrolyzed.

  • Optimize for Selective Boc Deprotection: If acetal cleavage is confirmed, switch to one of the milder deprotection methods outlined in Issue 1 to preserve the acetal.

  • In situ Derivatization: If the desired product is indeed 2-aminoacetaldehyde, it is often best to use it immediately in the next reaction step without isolation. This is known as an in situ derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the deprotection of this compound?

A1: The two main side reactions are:

  • Hydrolysis of the Dimethyl Acetal: This is the most significant side reaction under acidic conditions, leading to the formation of the unstable 2-aminoacetaldehyde.[8]

  • tert-Butylation: The Boc deprotection proceeds via the formation of a tert-butyl cation. This cation is an electrophile that can alkylate nucleophilic sites on your molecule, although this is less of a concern for this specific substrate which lacks highly nucleophilic groups.

Q2: Can I use a scavenger to prevent side reactions?

A2: Scavengers are typically used to trap the tert-butyl cation and prevent tert-butylation of other functional groups. While a scavenger could be included, the primary concern with this substrate is the hydrolysis of the acetal, which is not prevented by scavengers. The focus should be on using milder deprotection conditions.

Q3: My desired product is 2-aminoacetaldehyde. What is the best way to deprotect both the Boc and acetal groups and handle the product?

A3: If 2-aminoacetaldehyde is the target, a one-pot deprotection using standard acidic conditions (e.g., aqueous HCl) can be employed. However, due to the instability of the product, it is crucial to use it immediately in the subsequent reaction step without attempting to isolate it.

Experimental Protocols

Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid

  • Dissolve the this compound (1.0 equiv.) in tetrahydrofuran (THF) or toluene (approx. 1 mL per gram of substrate).

  • At room temperature, add aqueous phosphoric acid (85 wt%, 15.0 equiv.) dropwise to the stirred solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, dilute the reaction mixture with water and adjust the pH to 7-8 with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Boc Deprotection using Zinc Bromide [3]

  • Dissolve the this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add anhydrous zinc bromide (ZnBr₂, 2-3 equiv.).

  • Stir the mixture at room temperature overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol [4]

  • In a dry round-bottom flask, dissolve the this compound (1.0 equiv.) in methanol (approx. 3 mL per 50 mg of substrate).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) to the solution. An exotherm and sputtering may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with a mild base (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • Extract, dry, and concentrate to yield the product.

Visualizations

Deprotection_and_Side_Reaction cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway start This compound prod 2,2-Dimethoxyethylamine start->prod Mild Deprotection (e.g., aq. H₃PO₄, ZnBr₂) side_prod 2-Aminoacetaldehyde (Unstable) start->side_prod Strong Acid (e.g., TFA, HCl) polymer Polymerization/ Self-condensation side_prod->polymer

Caption: Main deprotection pathway versus the side reaction.

Troubleshooting_Workflow cluster_solutions Solutions start Start: Deprotection of This compound q1 Is the acetal group cleaved? start->q1 mild_methods Use milder deprotection methods: - aq. H₃PO₄ - ZnBr₂ - Oxalyl Chloride/MeOH - Thermal q1->mild_methods Yes success Desired Product Obtained q1->success No mild_methods->success in_situ Use product immediately in the next step (in situ derivatization)

Caption: Troubleshooting workflow for acetal cleavage.

References

Optimizing reaction yield for the synthesis of "tert-Butyl (2,2-dimethoxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound?

Low yields are often a result of incomplete reaction, suboptimal reaction conditions, or the formation of side products. The primary culprits are typically related to the choice of base, solvent, reaction temperature, or the stoichiometry of the reagents.

Q2: I am observing a significant amount of unreacted aminoacetaldehyde dimethyl acetal in my reaction mixture. What should I do?

The presence of unreacted starting material usually points to a few key issues:

  • Insufficient Boc-anhydride: Ensure you are using at least a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).

  • Weak or insufficient base: The base is crucial for deprotonating the amine, thus activating it for nucleophilic attack. Consider using a stronger base or increasing the amount of base.

  • Low reaction temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate and drive it to completion.[1]

Q3: My reaction has gone to completion, but the isolated yield is still low. What are the potential causes?

Low isolated yields, despite a complete reaction, can arise from:

  • Product loss during workup: this compound has some water solubility. Minimize the volume of aqueous washes during extraction. Consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product.

  • Difficulties in purification: The product can be challenging to purify via column chromatography due to its polarity. Streaking on the silica gel column can lead to poor recovery. Using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine can mitigate this issue.

Q4: I am seeing an impurity with a higher molecular weight than my product in the mass spectrum analysis. What could it be?

This is likely the N,N-di-Boc protected side product, where two Boc groups have been added to the amine. This can occur if a large excess of (Boc)₂O is used or if the reaction conditions are too harsh. To avoid this, use a stoichiometric amount or only a slight excess of (Boc)₂O and maintain moderate reaction temperatures.

Q5: Can the dimethyl acetal group be cleaved during the Boc protection reaction?

The dimethyl acetal is generally stable under the basic or neutral conditions typically used for Boc protection. However, it is sensitive to acidic conditions. Ensure that the reaction mixture does not become acidic at any stage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Reaction Conversion Inadequate amount of (Boc)₂O.Use 1.1-1.2 equivalents of (Boc)₂O relative to the amine.
Suboptimal base selection or insufficient amount.Switch to a stronger base (e.g., from NaHCO₃ to NaOH or triethylamine). Ensure at least one equivalent of base is used.
Low reaction temperature slowing the reaction rate.Increase the reaction temperature to 40°C and monitor the progress by TLC or LC-MS.[1]
Short reaction time.Allow the reaction to stir for a longer period (e.g., overnight) to ensure completion.
Formation of Side Products N,N-di-Boc formation.Avoid using a large excess of (Boc)₂O. Use a stoichiometric amount or a slight excess (1.1 equivalents).
Urea formation.Use high-purity (Boc)₂O. Ensure anhydrous reaction conditions to minimize the formation of isocyanates.
Low Isolated Yield Product loss during aqueous workup.Minimize the volume of aqueous washes. Back-extract the aqueous layer with the organic solvent.
Product adsorption on silica gel during chromatography.Use a more polar eluent system or deactivate the silica gel with triethylamine.
Product Purity Issues Residual starting materials.Optimize reaction conditions for full conversion. Purify carefully using column chromatography.
Presence of side products.Adjust stoichiometry and reaction conditions to minimize side product formation. Optimize purification protocol.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of different reaction parameters on the yield of this compound based on general principles of Boc protection.

Table 1: Effect of Solvent on Reaction Yield

Solvent Typical Yield Range Notes
Tetrahydrofuran (THF)85-95%A commonly used and effective solvent.
Dichloromethane (DCM)80-90%Good for dissolving starting materials, but care must be taken with aqueous workup.
Acetonitrile80-90%Another suitable polar aprotic solvent.
Dioxane/Water85-95%A biphasic system that can be very effective.

Table 2: Effect of Base on Reaction Yield

Base Typical Yield Range Notes
Triethylamine (TEA)90-98%A common and effective organic base.
Sodium Bicarbonate (NaHCO₃)75-85%A milder base, may require longer reaction times or gentle heating.
Sodium Hydroxide (NaOH)85-95%An effective inorganic base, often used in aqueous/organic biphasic systems.
4-Dimethylaminopyridine (DMAP)>95%Often used as a catalyst in combination with another base to accelerate the reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for the Boc protection of aminoacetaldehyde dimethyl acetal.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for column chromatography)

Procedure:

  • To a round-bottom flask, add aminoacetaldehyde dimethyl acetal (1.0 equivalent).

  • Dissolve the amine in THF (approximately 0.5 M concentration).

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Visualizations

Reaction_Pathway Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal This compound This compound Aminoacetaldehyde dimethyl acetal->this compound (Boc)2O, Base Solvent, RT

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Amine in Solvent Dissolve Amine in Solvent Add Base Add Base Dissolve Amine in Solvent->Add Base Add (Boc)2O Add (Boc)2O Add Base->Add (Boc)2O Stir at Room Temperature Stir at Room Temperature Add (Boc)2O->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Solvent Removal Solvent Removal Monitor by TLC->Solvent Removal Aqueous Extraction Aqueous Extraction Solvent Removal->Aqueous Extraction Drying Drying Aqueous Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products Observed? start->side_products No check_boc Increase (Boc)2O eq. incomplete_rxn->check_boc Yes check_base Use Stronger/More Base incomplete_rxn->check_base Yes check_temp Increase Temperature incomplete_rxn->check_temp Yes workup_loss Low Yield After Purification? side_products->workup_loss No reduce_boc Reduce (Boc)2O eq. side_products->reduce_boc Yes (di-Boc) anhydrous Ensure Anhydrous Conditions side_products->anhydrous Yes (urea) optimize_workup Optimize Extraction workup_loss->optimize_workup Yes optimize_purification Optimize Chromatography workup_loss->optimize_purification Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Stability of "tert-Butyl (2,2-dimethoxyethyl)carbamate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "tert-Butyl (2,2-dimethoxyethyl)carbamate" under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound?

A1: The stability of this compound is dictated by its two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the dimethyl acetal. Both of these groups are susceptible to cleavage under acidic conditions. The carbamate linkage can undergo hydrolysis, while the acetal can be hydrolyzed back to the corresponding aldehyde.[1][2]

Q2: How does this compound behave under acidic conditions?

A2: Acidic conditions will lead to the deprotection of both the Boc group and the dimethyl acetal. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield a primary amine, isobutylene, and carbon dioxide.[3][4] Similarly, the dimethyl acetal is hydrolyzed in the presence of aqueous acid to reveal the aldehyde functionality.[5] The relative rates of these two deprotection reactions can be influenced by the specific acid used, its concentration, the reaction temperature, and the solvent system.

Q3: Is it possible to selectively deprotect the dimethyl acetal without removing the Boc group?

A3: Yes, selective deprotection is possible under carefully controlled, mild acidic conditions. The goal is to find a condition that is acidic enough to hydrolyze the acetal but not so harsh as to cleave the Boc group. This often involves using a weaker acid or a catalytic amount of a strong acid in a non-polar, aprotic solvent to minimize the activity of the acid towards the Boc group.[6]

Q4: What is the stability of this compound under basic conditions?

A4: this compound is generally stable under basic conditions. Both the Boc group and the dimethyl acetal are resistant to cleavage by bases and nucleophiles.[2][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete degradation of the starting material under acidic conditions. The acidic conditions are too harsh, leading to the cleavage of both the Boc group and the dimethyl acetal.Use milder acidic conditions. Consider using a weaker acid (e.g., pyridinium p-toluenesulfonate, PPTS), a lower concentration of a strong acid, or performing the reaction at a lower temperature. Monitor the reaction closely using an appropriate analytical technique like TLC or LC-MS.
Formation of an unexpected aldehyde product. The dimethyl acetal has been hydrolyzed. This is expected under acidic conditions.If the aldehyde is the desired product, proceed with the workup. If the acetal needs to be retained, ensure that all subsequent reaction and workup steps are performed under neutral or basic conditions.
Incomplete reaction during selective acetal deprotection. The acidic conditions are too mild to effectively hydrolyze the acetal.Gradually increase the acid concentration or the reaction temperature while carefully monitoring for any Boc group cleavage. Alternatively, consider using a different mild acid catalyst.
Difficulty in isolating the product after acidic workup. The deprotected amine and/or aldehyde may be water-soluble or unstable.Adjust the pH of the aqueous layer to optimize the extraction of the product. For unstable aldehydes, it is often best to use the crude product directly in the next step without purification.[6]

Experimental Protocols

Protocol 1: General Boc Group Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

  • Dissolve the Boc-protected compound, this compound, in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[3][4]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used in the next step without further purification.

Protocol 2: Selective Deprotection of Dimethyl Acetal

This protocol outlines a method for the selective hydrolysis of the dimethyl acetal while preserving the Boc group.[6]

  • Dissolve this compound in a mixture of acetone and water.

  • Add a catalytic amount of a mild acid catalyst, such as Amberlyst-15 or p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction closely for the disappearance of the starting material and the formation of the aldehyde product, while checking for any loss of the Boc group.

  • Once the desired conversion is achieved, quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Due to the potential instability of the resulting aldehyde, it is often advisable to use the crude product directly in the subsequent reaction.[6]

Visualizations

Deprotection_Pathways start This compound acid Strong Acid (e.g., TFA, HCl) start->acid Harsh Conditions mild_acid Mild Acid (e.g., PPTS, Amberlyst-15) start->mild_acid Controlled Conditions base Base (e.g., NaOH, Et3N) start->base deprotected_both 2-Aminoacetaldehyde (unstable) acid->deprotected_both deprotected_acetal tert-Butyl (2-oxoethyl)carbamate mild_acid->deprotected_acetal no_reaction No Reaction base->no_reaction

Caption: Reaction pathways under different conditions.

Troubleshooting_Logic start Experiment with tert-Butyl (2,2-dimethoxyethyl)carbamate condition What are the reaction conditions? start->condition acidic Acidic condition->acidic basic Basic condition->basic neutral Neutral condition->neutral issue_acid What is the observed issue? acidic->issue_acid stable Compound is generally stable basic->stable neutral->stable complete_deg Complete Degradation issue_acid->complete_deg aldehyde_form Aldehyde Formation issue_acid->aldehyde_form no_reaction_acid Incomplete Reaction issue_acid->no_reaction_acid solution_deg Use milder acid, lower temperature complete_deg->solution_deg solution_aldehyde Expected outcome, proceed or protect aldehyde_form->solution_aldehyde solution_no_reaction Increase acid concentration or temperature carefully no_reaction_acid->solution_no_reaction

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Purification of tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-Butyl (2,2-dimethoxyethyl)carbamate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most robust and widely used method for purifying this compound is flash column chromatography using silica gel.[1][2] This technique is highly effective at separating the desired product from common impurities such as unreacted starting materials (e.g., 2,2-dimethoxyethylamine), excess Boc-anhydride, and potential byproducts.

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring the purification. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. For visualization, you can use a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, as the carbamate itself is not strongly UV-active. The starting amine, if present, can also be visualized with a ninhydrin stain.[2] An ideal Rf value for the product on the TLC plate is between 0.3 and 0.5 for good separation on a column.[2]

Q3: What are the common impurities I should expect, and how do they behave chromatographically?

A3: Common impurities include:

  • 2,2-dimethoxyethylamine (Starting Material): This is a polar amine and will typically have a very low Rf value on silica gel, often streaking if a basic modifier is not used in the mobile phase.[2]

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is less polar than the product and will have a higher Rf value.

  • Di-Boc protected byproduct: In some cases, a double-Boc protected species can form. This byproduct is significantly less polar than the desired mono-Boc product and will elute much faster from the column (higher Rf).[2]

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an effective final purification step if the crude product is already of reasonable purity. Given that many carbamates are solids, this can be an excellent method to obtain analytically pure material.[3] Solvents such as hexanes or a mixed solvent system like benzene-hexane have been used for similar carbamates.[3][4] However, extensive heating should be avoided as some carbamates can be heat-sensitive or volatile.[3]

Q5: My final product is a persistent oil instead of a solid. What steps can I take?

A5: First, ensure all chromatography solvents have been thoroughly removed under high vacuum.[2] If the product is still an oil, it may be due to residual impurities or the intrinsic nature of the compound (some carbamates are oils at room temperature).[5] Attempting to crystallize the oil from a non-polar solvent like cold hexanes or pentane may induce solidification.[3][4] Seeding with a previously obtained crystal, if available, can also be effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is impure after column chromatography (contains starting amine) 1. The mobile phase is too polar, causing co-elution. 2. The column was overloaded with crude material.1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). 2. Perform a pre-chromatography aqueous acid wash (e.g., with 1M HCl) to remove the basic amine. Neutralize the organic layer before concentrating and loading onto the column. 3. Reduce the amount of material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]
Streaking of spots on TLC plate The compound may be interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape and separation.[2]
Low yield of purified product 1. The reaction was incomplete before work-up. 2. The product co-eluted with an impurity. 3. The product was partially lost during aqueous extraction steps.1. Monitor the reaction by TLC to ensure full conversion of the starting material before beginning purification. 2. Optimize the mobile phase with TLC to ensure a clear separation between the product and major impurities. 3. Ensure proper phase separation during extractions and minimize transfer steps. Be aware that Boc-protected compounds can be sensitive to strong acid, so any acid washes should be performed quickly and without prolonged exposure.[6]
Difficulty removing all solvent from the final product 1. High-boiling point solvents were used for elution (e.g., dichloromethane/methanol). 2. The product is a thick oil that traps solvent.1. Use a high-vacuum pump to remove residual solvent. Gentle heating (e.g., 30-40°C) can be applied if the compound is stable.[3] 2. If possible, switch to lower-boiling point solvents for chromatography, such as ethyl acetate/hexanes.[2]

Data Presentation

Table 1: Recommended Column Chromatography Parameters

Parameter Guideline Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography of small organic molecules.[2]
Mobile Phase System Ethyl Acetate / HexanesA common and effective system for carbamates.[1]
Elution Method Gradient ElutionStart with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the product.
Typical Product Rf 0.3 - 0.5This is an ideal range in the TLC solvent system for achieving good separation on the column.[2]

Table 2: Potential Recrystallization Solvents

Solvent / System Solubility Profile Notes
Hexanes Sparingly soluble at room temp, more soluble when hot.A good first choice for non-polar to moderately polar compounds.[3][4]
Benzene / Hexanes (1:1) Good for compounds that are too soluble in pure benzene and insoluble in pure hexanes.Provides a moderate polarity solvent system for crystallization.[3]
Water Potentially useful if the compound is a solid with some water solubility.Use with caution; avoid prolonged heating to prevent hydrolysis or volatilization.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Prepare the Slurry: For every 1 gram of crude material, weigh out approximately 30-50 grams of silica gel. Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Pack the Column: Pour the slurry into a vertical glass chromatography column. Use gentle air pressure to pack the silica gel into a uniform bed. Add a thin layer of sand to the top to prevent disturbance.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your pre-determined TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator, followed by high vacuum, to yield the purified product.

Protocol 2: Recrystallization
  • Select a Solvent: Choose a solvent or solvent system in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolve the Crude Product: Place the crude material in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities, then dry them thoroughly under vacuum.[5]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Path cluster_end Finish crude Crude Product dissolve Dissolve in Minimal DCM or Mobile Phase crude->dissolve Begin load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Gradient (e.g., EtOAc/Hex) load_column->elute collect Collect & Analyze Fractions via TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvents Under Vacuum combine->evaporate final_product Pure Product evaporate->final_product Yields

Caption: General workflow for the purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Impure Product (Post-Column) start_material Starting Amine Present start->start_material High Polarity Impurity byproduct Non-polar Byproduct Present start->byproduct Low Polarity Impurity streaking Streaking on TLC start->streaking Poor Spot Shape sol_acid_wash Perform Acid Wash Before Column start_material->sol_acid_wash sol_gradient Decrease Gradient Polarity start_material->sol_gradient sol_shallow_gradient Use Shallower Gradient byproduct->sol_shallow_gradient sol_modifier Add Basic Modifier (e.g., 0.5% TEA) streaking->sol_modifier

Caption: Troubleshooting logic for an impure product after column chromatography.

References

Technical Support Center: Managing the Instability of 2-(Boc-amino)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on handling the inherent instability of 2-(Boc-amino)acetaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, storage, and use in experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Boc-amino)acetaldehyde and why is it used?

2-(tert-Butoxycarbonylamino)acetaldehyde, commonly known as N-Boc-2-aminoacetaldehyde, is a valuable C2 building block in organic synthesis. Its primary utility lies in its bifunctional nature, possessing both a protected amine and a reactive aldehyde. This structure makes it a key intermediate in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and peptidomimetics. A major application is in reductive amination reactions to introduce a protected aminoethyl group.

Q2: What are the primary causes of instability in 2-(Boc-amino)acetaldehyde?

The instability of 2-(Boc-amino)acetaldehyde stems from the high reactivity of the aldehyde functional group, especially its propensity to undergo self-condensation and oligomerization. The presence of an alpha-amino group can also influence its stability. Key factors contributing to its degradation include:

  • Temperature: The compound is highly sensitive to heat, which accelerates decomposition pathways.

  • Moisture: Water can facilitate hydration of the aldehyde and may promote side reactions.

  • pH: Both acidic and basic conditions can catalyze degradation. Acidic conditions can lead to the removal of the Boc protecting group, while basic conditions can promote aldol-type condensation reactions.

  • Exposure to Air: While less documented, prolonged exposure to oxygen could potentially lead to oxidation of the aldehyde.

Q3: How should 2-(Boc-amino)acetaldehyde be properly stored?

To minimize degradation, stringent storage conditions are crucial. Based on supplier recommendations and chemical properties, the following storage protocol is advised:

ParameterRecommendationRationale
Temperature -20°CTo slow down decomposition and oligomerization reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent reactions with atmospheric moisture and oxygen.
Container Tightly sealed, opaque vialTo protect from light and moisture.
Form As a solid or freshly prepared solutionTo avoid degradation that occurs in solution over time.

Q4: Can I use 2-(Boc-amino)acetaldehyde that has turned into a syrup or solid mass?

It is generally not recommended. A change in the physical appearance from a crystalline solid or clear oil to a viscous syrup or solid mass is a strong indicator of oligomerization or decomposition. Using such material will likely lead to low yields, complex product mixtures, and difficulties in purification. It is best to use freshly prepared or properly stored material.

Q5: What are the main decomposition pathways for 2-(Boc-amino)acetaldehyde?

The primary decomposition pathway is believed to be an aldol-type self-condensation. In this process, the enolate of one molecule of the aldehyde attacks the carbonyl group of another, leading to the formation of dimers, trimers, and higher oligomers. Another potential pathway involves the formation of a cyclic hemiaminal, which can further react.

Troubleshooting Guides

Guide 1: Issues with Purity and Physical Appearance

Problem: The 2-(Boc-amino)acetaldehyde, which should be a white to off-white solid, appears as a yellow oil, a viscous syrup, or a hard-to-dissolve solid.

Possible Causes & Solutions:

CauseSolution
Decomposition/Oligomerization This is the most likely cause. The material is likely impure and should not be used if high purity is required. Consider purifying a small sample by flash chromatography if absolutely necessary, but be aware that it may decompose on the column. It is highly recommended to synthesize the compound fresh or use a more stable precursor.
Improper Storage The compound was likely exposed to moisture, elevated temperatures, or air. Review storage procedures and ensure they align with the recommendations in the FAQs.
Residual Solvent If freshly synthesized, residual solvent may be present. Ensure the product is thoroughly dried under high vacuum.
Guide 2: Low Yields in Reductive Amination Reactions

Problem: When using 2-(Boc-amino)acetaldehyde in a reductive amination reaction, the yield of the desired amine is low.

Possible Causes & Solutions:

CauseSolution
Degraded Aldehyde The aldehyde may have oligomerized, reducing the concentration of the reactive monomer. Use freshly prepared or properly stored aldehyde. For critical applications, consider using a more stable precursor like 2-(Boc-amino)acetaldehyde dimethyl acetal and generating the aldehyde in situ.
Side Reactions The aldehyde can undergo self-condensation under the reaction conditions. Ensure the reaction is run at an appropriate pH and temperature to favor the desired reductive amination pathway over side reactions.
Sub-optimal Reaction Conditions The choice of reducing agent and solvent is critical. For instance, a strong reducing agent like sodium borohydride might reduce the aldehyde before imine formation. Consider milder and more selective reducing agents like sodium triacetoxyborohydride or sodium cyanobohrhydride.

Experimental Protocols

Protocol 1: Synthesis of 2-(Boc-amino)acetaldehyde

This protocol is adapted from known procedures for the oxidation of N-Boc-ethanolamine.

Materials:

  • N-Boc-ethanolamine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-Boc-ethanolamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30°C).

  • Purify the crude product immediately by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and concentrate under reduced pressure at low temperature to yield 2-(Boc-amino)acetaldehyde as a white solid or colorless oil.

  • Immediately store the purified product under an inert atmosphere at -20°C.

Protocol 2: In Situ Generation and Use of 2-(Boc-amino)acetaldehyde from its Dimethyl Acetal

This protocol is recommended for applications requiring high purity and to avoid handling the unstable aldehyde.

Materials:

  • 2-(Boc-amino)acetaldehyde dimethyl acetal (a stable, commercially available precursor)

  • Amine for reductive amination

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of the amine (1 equivalent) in anhydrous DCE or THF, add 2-(Boc-amino)acetaldehyde dimethyl acetal (1.1 equivalents).

  • If required, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for acetal hydrolysis and imine formation. The water for hydrolysis is often present in trace amounts or can be added stoichiometrically if the solvent is rigorously dry.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the imine intermediate is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Instability_Pathway 2-(Boc-amino)acetaldehyde 2-(Boc-amino)acetaldehyde Oligomers Oligomers 2-(Boc-amino)acetaldehyde->Oligomers Self-Condensation (Aldol-type) Cyclic Hemiaminal Cyclic Hemiaminal 2-(Boc-amino)acetaldehyde->Cyclic Hemiaminal Intramolecular Cyclization Imine Imine Cyclic Hemiaminal->Imine Dehydration

Caption: Primary instability pathways of 2-(Boc-amino)acetaldehyde.

Experimental_Workflow cluster_synthesis Synthesis/Procurement cluster_handling Handling and Storage cluster_reaction Reaction Start Start Synthesis Synthesize from N-Boc-ethanolamine Start->Synthesis Purchase Purchase commercial product Start->Purchase Storage Store at -20°C under Argon Synthesis->Storage Purchase->Storage Check_Purity Assess Purity (NMR, Appearance) Storage->Check_Purity Use_Directly Use directly in reaction Check_Purity->Use_Directly If pure Use_Precursor Use stable precursor (dimethyl acetal) Check_Purity->Use_Precursor If impure or for critical applications Reaction_Step Perform Reaction (e.g., Reductive Amination) Use_Directly->Reaction_Step In_Situ In situ generation of aldehyde Use_Precursor->In_Situ In_Situ->Reaction_Step Workup Reaction Workup & Purification Reaction_Step->Workup Product Product Workup->Product

Caption: Recommended workflow for managing 2-(Boc-amino)acetaldehyde.

Byproduct formation in the synthesis of "tert-Butyl (2,2-dimethoxyethyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation and other common issues encountered during the synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-protection of aminoacetaldehyde dimethyl acetal with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in an organic solvent in the presence of a base to facilitate the nucleophilic attack of the amine on the (Boc)₂O.[1][2]

Q2: What are the expected byproducts in this synthesis?

A2: The primary byproducts are typically unreacted starting material (aminoacetaldehyde dimethyl acetal) and the di-Boc protected amine. Other potential impurities can arise from the decomposition of reagents or side reactions under non-optimal conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material, you can observe the consumption of the amine and the formation of the desired product. A ninhydrin stain can be used to visualize the primary amine starting material.

Q4: What are the critical parameters to control during the reaction to minimize byproduct formation?

A4: Key parameters to control include the stoichiometry of the reagents, reaction temperature, and reaction time. Using a slight excess of the amine or carefully controlling the addition of (Boc)₂O can help minimize the formation of the di-Boc byproduct. Maintaining a suitable temperature and monitoring the reaction to completion will prevent the accumulation of unreacted starting material.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Inefficient purification.1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize the reaction temperature; typically, the reaction is run at room temperature. 3. Allow the reaction to proceed for a longer duration. 4. Review and optimize the purification protocol (see purification section).
Presence of a significant amount of di-Boc protected byproduct 1. Excess of di-tert-butyl dicarbonate ((Boc)₂O). 2. Reaction temperature is too high.1. Use a 1:1 stoichiometric ratio of amine to (Boc)₂O, or a slight excess of the amine. 2. Maintain the reaction at room temperature or below.
Product contains unreacted starting material (aminoacetaldehyde dimethyl acetal) 1. Insufficient (Boc)₂O. 2. Short reaction time.1. Ensure at least one equivalent of (Boc)₂O is used. 2. Allow the reaction to stir until TLC indicates full consumption of the starting amine.
Formation of an unexpected aldehyde byproduct Hydrolysis of the dimethyl acetal group due to acidic conditions.[3]Ensure the reaction and work-up conditions remain basic or neutral. Avoid acidic washes until the protection is confirmed to be complete.
Difficulties in purifying the final product The product and byproducts have similar polarities.Utilize flash column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Dissolution : Dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[2]

  • Base Addition : Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution to act as a proton scavenger.[1]

  • Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.05 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 2-4 hours).

  • Work-up :

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification :

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.[4]

Visualizations

Synthesis_Pathway StartingMaterial Aminoacetaldehyde dimethyl acetal Product tert-Butyl (2,2-dimethoxyethyl)carbamate StartingMaterial->Product + (Boc)₂O + Base Boc2O (Boc)₂O DiBoc Di-Boc protected byproduct Product->DiBoc + (Boc)₂O (excess) Base Base (e.g., TEA)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) CheckPurity Check Crude Purity (NMR/LC-MS) Start->CheckPurity Clean Product is clean CheckPurity->Clean Impure Byproducts Detected CheckPurity->Impure Purify Column Chromatography Clean->Purify Standard Purification IdentifyByproduct Identify Byproduct(s) Impure->IdentifyByproduct End Pure Product Purify->End AdjustStoichiometry Adjust Reagent Stoichiometry IdentifyByproduct->AdjustStoichiometry Di-Boc or Unreacted SM OptimizeConditions Optimize Reaction Conditions (Temp, Time) IdentifyByproduct->OptimizeConditions Other Impurities Rerun Re-run Reaction AdjustStoichiometry->Rerun OptimizeConditions->Rerun

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

References

Improving the scalability of "tert-Butyl (2,2-dimethoxyethyl)carbamate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Boc (tert-butoxycarbonyl) protection of 2,2-dimethoxyethan-1-amine using di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[2][3]

Q2: Why is my Boc protection reaction showing low or no conversion?

Several factors can lead to incomplete or failed reactions:

  • Low Nucleophilicity of the Amine: While 2,2-dimethoxyethan-1-amine is generally reactive, impurities or complex starting materials with reduced amine nucleophilicity can slow down the reaction.[2]

  • Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction rate can be significantly hindered.[2]

  • Inappropriate Base: The choice and amount of base are crucial. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[2][4] An inadequate amount of base may not effectively drive the reaction to completion.

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze, reducing its availability for the reaction with the amine. While the aminolysis is generally faster, prolonged reaction times in aqueous conditions can lower the yield.[2]

Q3: I am observing the formation of multiple products. What could be the cause?

The formation of multiple products can be attributed to:

  • N,N-di-Boc Formation: Over-reaction can lead to the formation of a di-Boc protected amine, especially with primary amines under forcing conditions. Using a stoichiometric amount of Boc₂O and monitoring the reaction progress can minimize this side product.[2]

  • Reaction with Other Functional Groups: If your starting material contains other nucleophilic groups, such as hydroxyls, they can also react with Boc₂O.[2]

Q4: How can I improve the scalability of the synthesis?

For larger scale synthesis, consider the following:

  • Reaction Concentration: Operating at higher concentrations can improve throughput, but may require more efficient heat management.

  • Reagent Addition: Controlled, slow addition of Boc₂O can help manage the exothermicity of the reaction and prevent the formation of side products.

  • Work-up Procedure: A streamlined work-up and purification process is critical for scalability. A patent for a related compound suggests a crystallization-based purification which can be more efficient than chromatography on a large scale.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete dissolution of starting amine.Use a co-solvent system (e.g., THF/water) to ensure complete solubility.[2]
Low reactivity of the amine.Consider using a catalytic amount of DMAP to accelerate the reaction.[3]
Deactivated Boc anhydride due to hydrolysis.Ensure anhydrous reaction conditions if possible, or use a slight excess of Boc anhydride.
Formation of Di-Boc Side Product Excess of Boc anhydride or prolonged reaction time.Use a 1:1 stoichiometry of amine to Boc anhydride and monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[2]
Difficult Purification Product is an oil and difficult to handle.Consider a crystallization-based purification if possible. For related compounds, crystallization from a solvent like hexane has been reported.[5]
Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amines

Parameter Method 1 Method 2 Method 3
Base Triethylamine (TEA)Sodium Hydroxide (NaOH)4-Dimethylaminopyridine (DMAP) (catalytic)
Solvent Tetrahydrofuran (THF)THF/Water (1:1)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12-24 hours2-6 hours12 hours
Reported Yields 75-95%94% (apparent), 68% (by NMR)High yields reported[3]

Experimental Protocols

Protocol 1: Standard Boc Protection in Tetrahydrofuran (THF)

  • Dissolve 2,2-dimethoxyethan-1-amine (1.0 eq) in THF to a concentration of 0.5 M.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aqueous Boc Protection

  • Dissolve 2,2-dimethoxyethan-1-amine (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (1.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

  • Stir vigorously at room temperature for 2-6 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Mandatory Visualizations

Synthesis_Pathway Amine 2,2-dimethoxyethan-1-amine reaction Amine->reaction Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->reaction Base Base (e.g., TEA, NaOH) reaction_catalyst + Base->reaction_catalyst Product tert-Butyl (2,2-dimethoxyethyl)carbamate reaction->Product Solvent (e.g., THF, DCM) reaction_catalyst->reaction

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckSolubility Is the starting amine fully dissolved? Start->CheckSolubility ChangeSolvent Use co-solvent (e.g., THF/water) CheckSolubility->ChangeSolvent No CheckBase Is the base appropriate and sufficient? CheckSolubility->CheckBase Yes ChangeSolvent->CheckBase IncreaseBase Increase base stoichiometry or add DMAP CheckBase->IncreaseBase No CheckBoc2O Is Boc anhydride fresh/active? CheckBase->CheckBoc2O Yes IncreaseBase->CheckBoc2O UseExcessBoc2O Use a slight excess of Boc anhydride CheckBoc2O->UseExcessBoc2O No Success Improved Yield CheckBoc2O->Success Yes UseExcessBoc2O->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comparative overview of analytical methods for the characterization of "tert-Butyl (2,2-dimethoxyethyl)carbamate," a key building block in various pharmaceutical and organic syntheses. We present a detailed analysis of spectroscopic and chromatographic techniques, supported by predicted and experimental data for the target molecule and relevant structural analogs.

"this compound" features a tert-butoxycarbonyl (Boc) protecting group, a common motif in modern organic synthesis, and a dimethyl acetal functionality. The analytical strategy for its characterization, therefore, involves a multi-technique approach to confirm the presence and integrity of these key functional groups and to assess the overall purity of the compound. This guide will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary analytical tools.

Comparative Spectral and Chromatographic Data

To facilitate a clear understanding of the expected analytical data for "this compound," the following tables present a comparison of its predicted spectral and chromatographic properties with the experimental data of two structurally related compounds: "tert-Butyl carbamate" and "Aminoacetaldehyde dimethyl acetal."

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundFunctional GroupPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound -C(CH₃)₃ (Boc)~1.45s9H
-CH₂-NH-~3.30t2H
-CH(OCH₃)₂~4.40t1H
-OCH₃~3.40s6H
-NH-~5.0 (broad)br s1H
tert-Butyl carbamate[1]-C(CH₃)₃ (Boc)1.46s9H
-NH₂4.75 (broad)br s2H
Aminoacetaldehyde dimethyl acetal[2]-CH₂-NH₂2.75d2H
-CH(OCH₃)₂4.38t1H
-OCH₃3.38s6H
-NH₂1.33 (broad)br s2H

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AtomPredicted/Experimental Chemical Shift (δ, ppm)
This compound -C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~80.0
-C H₂-NH-~42.0
-C H(OCH₃)₂~103.0
-OC H₃~54.0
-C =O (Carbamate)~156.0
tert-Butyl carbamate[3]-C (CH₃)₃ (Boc)28.3
-C (CH₃)₃ (Boc)78.8
-C =O (Carbamate)156.9
Aminoacetaldehyde dimethyl acetal-C H₂-NH₂46.1
-C H(OCH₃)₂104.4
-OC H₃54.2

Table 3: Comparative IR Absorption Data (Predicted vs. Experimental)

CompoundFunctional GroupPredicted/Experimental Absorption (cm⁻¹)Description
This compound N-H (stretch)~3350Moderate, sharp
C-H (sp³ stretch)~2980-2850Strong, sharp
C=O (carbamate stretch)~1700Strong, sharp
N-H (bend)~1520Moderate
C-O (acetal stretch)~1100-1050Strong, broad
tert-Butyl carbamate[4][5]N-H (stretch)3438, 3328Strong, sharp (doublet)
C-H (sp³ stretch)2978Strong, sharp
C=O (carbamate stretch)1725Strong, sharp
N-H (bend)1621Moderate
Aminoacetaldehyde dimethyl acetal[6]N-H (stretch)3380, 3310Moderate, sharp (doublet)
C-H (sp³ stretch)2940, 2830Strong, sharp
C-O (acetal stretch)1120, 1070Strong, broad

Table 4: Comparative Mass Spectrometry and HPLC Data (Predicted vs. Experimental)

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z) and InterpretationTypical HPLC Conditions
This compound 205.25Predicted: [M+H]⁺ at 206, [M-C₄H₈]⁺ (loss of isobutylene) at 150, [M-OCH₃]⁺ at 174, [CH(OCH₃)₂]⁺ at 75Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm). Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. Detection: UV at 210 nm or ELSD/MS.
tert-Butyl carbamate[7][8]117.15Experimental: M⁺ at 117, [M-CH₃]⁺ at 102, [M-C₄H₉]⁺ (loss of tert-butyl) at 60, [C₄H₉]⁺ at 57Column: C18 reverse-phase. Mobile Phase: Acetonitrile and water with phosphoric or formic acid.[9] Detection: UV or MS.[9]
Aminoacetaldehyde dimethyl acetal[6][10]105.14Experimental: M⁺ at 105, [M-CH₃O]⁺ at 74, [CH₂NH₂]⁺ at 30Not typically analyzed by reverse-phase HPLC due to high polarity. HILIC or derivatization followed by GC would be more suitable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to achieve optimal resolution.

    • Acquire the spectrum using standard parameters:

      • Pulse angle: 30-45°

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use standard parameters:

      • Pulse angle: 30°

      • Spectral width: 0 to 220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, often coupled to an HPLC system (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range appropriately to include the expected molecular ion.

    • Tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD), and a C18 reverse-phase column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210 nm (for the carbamate chromophore) or ELSD/MS for universal detection.

Visualizing Analytical Workflows and Relationships

To provide a clearer understanding of the analytical process and the relationships between molecular structure and spectral output, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of tert-Butyl (2,2-dimethoxyethyl)carbamate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation hplc HPLC Analysis purification->hplc Purity Check structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity structure->purity

Caption: Analytical workflow for the characterization of "this compound".

Spectral_Relationships cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques & Expected Signals cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol Boc-NH-CH₂-CH(OCH₃)₂ h1_nmr ¹H NMR mol->h1_nmr Boc (~1.45 ppm, 9H, s) -CH₂- (~3.30 ppm, 2H, t) -CH- (~4.40 ppm, 1H, t) -OCH₃ (~3.40 ppm, 6H, s) c13_nmr ¹³C NMR mol->c13_nmr Boc C (~28.5, ~80.0 ppm) -CH₂- (~42.0 ppm) -CH- (~103.0 ppm) -OCH₃ (~54.0 ppm) C=O (~156.0 ppm) ir_spec IR Absorption (cm⁻¹) mol->ir_spec N-H (~3350) C=O (~1700) C-O (~1100-1050) ms_spec Mass Fragments (m/z) mol->ms_spec [M+H]⁺ (206) [M-C₄H₈]⁺ (150) [CH(OCH₃)₂]⁺ (75)

Caption: Relationship between functional groups and expected spectroscopic signals.

References

¹H and ¹³C NMR Analysis of tert-Butyl (2,2-dimethoxyethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (2,2-dimethoxyethyl)carbamate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed predicted analysis based on the known spectral data of its precursor, 2,2-dimethoxyethanamine, and other analogous tert-butyl carbamate derivatives. This comparative approach allows for a robust interpretation of the expected spectral features of the title compound, offering valuable insights for researchers working with Boc-protected aminoacetaldehyde derivatives.

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and compare it with the experimental data of its precursor, 2,2-dimethoxyethanamine, and a representative related compound, tert-butyl (2-hydroxyethyl)carbamate. This comparison highlights the influence of the tert-butoxycarbonyl (Boc) protecting group on the chemical shifts of adjacent protons and carbons.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound a (NH)~5.0 (broad s)Broad Singlet-1H
(Predicted)b (CH₂)~3.3-3.4 (t)Triplet~5.52H
c (CH)~4.4-4.5 (t)Triplet~5.51H
d (OCH₃)~3.35 (s)Singlet-6H
e (C(CH₃)₃)~1.45 (s)Singlet-9H
2,2-Dimethoxyethanamine NH₂1.33 (s)Singlet-2H
(Experimental)CH₂2.72 (t)Triplet5.52H
CH4.41 (t)Triplet5.51H
OCH₃3.33 (s)Singlet-6H
tert-Butyl (2-hydroxyethyl)carbamate NH5.23 (broad s)Broad Singlet-1H
(Experimental)[1]CH₂-N3.26 (t)Triplet-2H
CH₂-O3.66 (t)Triplet-2H
OH2.75 (s)Singlet-1H
C(CH₃)₃1.43 (s)Singlet-9H

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O ~156.0
(Predicted)C (CH₃)₃~79.0
CH ~103.0
CH₂ ~42.0
OCH₃ ~54.0
C(CH₃ )₃~28.4
2,2-Dimethoxyethanamine CH104.9
(Experimental)CH₂46.0
OCH₃54.3
tert-Butyl (2-hydroxyethyl)carbamate C=O156.84
(Experimental)[1]C(CH₃)₃79.62
CH₂-N43.00
CH₂-O62.09
C(CH₃)₃28.35

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR:

    • Set the spectral width to approximately 12-16 ppm.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • For ¹³C NMR:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Apply a Fourier transform to the FID.

Data Processing:

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom labeling for NMR correlation and a general workflow for NMR analysis.

structure cluster_tertbutyl cluster_carbamate cluster_ethyl cluster_dimethoxy C1 C C2 C C1->C2 C3 C C1->C3 C4 C C1->C4 O1 O C1->O1 H1 H₃ C2->H1 H2 H₃ C3->H2 H3 H₃ C4->H3 C5 C O1->C5 O2 O C5->O2 N1 N C5->N1 H4 H (a) N1->H4 C6 C (b) N1->C6 H5 H₂ C6->H5 C7 C (c) C6->C7 H6 H C7->H6 O3 O C7->O3 O4 O C7->O4 C8 C (d) O3->C8 H7 H₃ C8->H7 C9 C (d) O4->C9 H8 H₃ C9->H8 workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR Spectroscopy) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Referencing) acq->proc Generate FID analysis Spectral Analysis (Integration, Multiplicity, Chemical Shift) proc->analysis Generate Spectrum interp Structure Elucidation & Comparison analysis->interp Assign Signals

References

A Comparative Guide to Purity Assessment of tert-Butyl (2,2-dimethoxyethyl)carbamate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. tert-Butyl (2,2-dimethoxyethyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, requires stringent purity assessment to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods for Purity Determination

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown species, or the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for purity assessment.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can provide complementary information.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[1]
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane)Not applicable
Advantages - High resolution and sensitivity- Suitable for non-volatile and thermally labile compounds- Well-established and robust method- Excellent for identifying and quantifying volatile impurities- High sensitivity and specificity- Primary analytical method for absolute purity determination without a specific reference standard[1]- Non-destructive[3]- Provides structural information
Disadvantages - May require a chromophore for UV detection; universal detectors like ELSD or CAD can be used for compounds without strong UV absorbance[4]- Analyte must be volatile or amenable to derivatization- Potential for thermal degradation of the analyte- Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer and a certified internal standard[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for carbamate end absorption) or ELSD/CAD.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 450.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent like dichloromethane.

  • Inject 1 µL of the solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary analytical method for determining the absolute purity of this compound.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard and the this compound sample into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Presentation and Comparison

The following table summarizes hypothetical purity data for a single batch of this compound as determined by the three methods.

Analytical MethodPurity (%)Major Impurity DetectedComments
HPLC (UV, 210 nm) 99.2Unidentified polar impurity at RRT 0.85Good for routine quality control and detection of non-volatile impurities.
GC-MS 99.5Residual solvent (isopropanol) at 0.3%Ideal for identifying and quantifying volatile impurities and residual solvents.
qNMR 99.1 (absolute purity)Broad signal indicating presence of waterProvides absolute purity without the need for a reference standard of the analyte.

Visualizing the Experimental Workflow

The logical flow of selecting and applying an appropriate analytical method for the purity assessment of this compound is crucial for a comprehensive analysis.

cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Methods cluster_2 Spectroscopic Method Sample This compound Sample Method_Selection Method Selection Sample->Method_Selection HPLC HPLC Analysis (Non-volatile impurities) Method_Selection->HPLC Routine QC GCMS GC-MS Analysis (Volatile impurities) Method_Selection->GCMS Volatile Analysis qNMR qNMR Analysis (Absolute Purity) Method_Selection->qNMR Primary Standard Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Final_Report Comprehensive Purity Report Data_Analysis->Final_Report

Caption: Workflow for purity assessment method selection.

Signaling Pathway for Method Choice

The decision-making process for selecting the most appropriate analytical technique can be visualized as a signaling pathway, where the initial information about the sample and the desired analytical outcome dictates the chosen method.

cluster_0 Decision Pathway for Purity Analysis cluster_1 Method Selection cluster_2 Recommended Technique Analyte Analyte Properties - Volatility - Thermal Stability - Chromophore Volatile Volatile & Thermally Stable? Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile AbsoluteQuant Absolute Quantification Needed? Analyte->AbsoluteQuant GC_MS GC-MS Volatile->GC_MS Yes HPLC HPLC NonVolatile->HPLC Yes qNMR qNMR AbsoluteQuant->qNMR Yes

Caption: Decision pathway for selecting an analytical method.

References

Comparing "tert-Butyl (2,2-dimethoxyethyl)carbamate" with other protected aminoaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and materials science, protected aminoaldehydes serve as indispensable building blocks. Their bifunctional nature allows for a diverse range of chemical transformations, with the protecting group strategy being paramount to achieving desired outcomes. This guide provides a detailed comparison of "tert-Butyl (2,2-dimethoxyethyl)carbamate" and other commonly employed protected aminoaldehydes, focusing on their performance in key synthetic applications, supported by experimental data from the literature.

Overview of Common Protected Aminoaldehydes

The stability of aminoaldehydes is a critical consideration, as the free amino group can readily react with the aldehyde moiety, leading to self-condensation and polymerization. To circumvent this, both the amino and aldehyde functionalities are often masked with protecting groups. Here, we compare four prominent examples:

  • This compound: This compound features a tert-butyloxycarbonyl (Boc) group protecting the amine and a dimethyl acetal protecting the aldehyde. The Boc group is known for its stability under a wide range of conditions and its facile removal under acidic conditions.[1] The acetal provides robust protection for the aldehyde, which is also cleaved under acidic treatment.[2]

  • Boc-aminoacetaldehyde: A widely used building block where the amine is protected by a Boc group. It is often handled in its more stable hydrated or acetal form.

  • Cbz-aminoacetaldehyde: Featuring the benzyloxycarbonyl (Cbz) protecting group, this aldehyde is a valuable tool in peptide synthesis and other areas of organic chemistry. The Cbz group is typically removed by hydrogenolysis.

  • Fmoc-aminoacetaldehyde: With the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this aldehyde is a cornerstone in solid-phase peptide synthesis (SPPS) due to the base-lability of the Fmoc group, which allows for orthogonal protection strategies.

Performance in Key Synthetic Applications

The choice of a protected aminoaldehyde is dictated by the specific reaction conditions and the desired final product. Below, we compare their performance in two common and important transformations: reductive amination and the Pictet-Spengler reaction.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a new, more complex amine via an intermediate imine.[3] Protected aminoaldehydes are excellent substrates for this reaction, serving as a source of a two-carbon unit with a protected amino group.

Comparative Data:

While a direct, side-by-side comparison under identical conditions is scarce in the literature, we can compile representative yields for the reductive amination of various amines with these protected aminoaldehydes or their precursors. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild and selective reducing agent for this transformation.[4][5][6]

Protected AminoaldehydeAmine SubstrateProduct TypeTypical Yield (%)Reference
This compound (in situ aldehyde)Various primary & secondary aminesSecondary & Tertiary Amines80-95%[4][7]
Boc-aminoacetaldehydeVarious primary & secondary aminesSecondary & Tertiary Amines75-90%[5]
Cbz-aminoacetaldehydeAmino acid estersDipeptide isosteres70-85%N/A
Fmoc-aminoacetaldehydeResin-bound amines (SPPS)N-alkylated peptidesHigh (qualitative)N/A

Discussion:

  • This compound offers the advantage of an in situ generation of the aldehyde under the acidic conditions often used for reductive amination, which can minimize side reactions associated with the free aldehyde. Its performance is generally high, affording excellent yields.[4]

  • Boc-aminoacetaldehyde is also a reliable substrate, providing good to high yields. Its stability is a key consideration, and it is often generated from a more stable precursor immediately before use.

  • Cbz-protected analogues are effective, although the yields can sometimes be slightly lower compared to their Boc-counterparts under similar conditions. The key advantage lies in the orthogonal deprotection strategy offered by the Cbz group.

  • Fmoc-aminoacetaldehyde is primarily used in the context of solid-phase peptide synthesis, where its utility is well-established for the on-resin modification of peptides.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[8] This reaction is of immense importance in the synthesis of numerous alkaloids and pharmaceutical agents.

Comparative Data:

The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the nature of the protecting group on the aminoaldehyde.

Protected Aminoaldehydeβ-arylethylamineProductDiastereoselectivity (cis:trans)Typical Yield (%)Reference
Boc-protected α-aminoaldehydesTryptamine derivativesTetrahydro-β-carbolinesGenerally favors cis70-90%[9]
Cbz-protected α-aminoaldehydesTryptamine derivativesTetrahydro-β-carbolinesHighly cis selective75-95%[9][10]
Phthalimide-protected α-aminoaldehydesTryptamine derivativesTetrahydro-β-carbolinesFavors transGood[9]

Discussion:

The stereochemical outcome of the Pictet-Spengler reaction is a critical factor. Studies have shown that the choice of the N-protecting group on the aminoaldehyde has a profound influence on the diastereoselectivity of the cyclization.[9] For instance, with tryptamine derivatives, both Boc and Cbz protecting groups on the aminoaldehyde generally lead to the preferential formation of the cis-diastereomer.[9] The Cbz group, in particular, has been reported to give high cis selectivity.[9][10] In contrast, a phthalimide protecting group can reverse this selectivity, favoring the trans product.[9] This highlights the importance of selecting the appropriate protecting group to achieve the desired stereochemistry in the final product. The use of this compound would be expected to follow the general trend of Boc-protected aldehydes, favoring the cis product in reactions with tryptamine.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the deprotection of the aldehyde functionality and a subsequent reductive amination.

Protocol 1: Acid-Catalyzed Deprotection of this compound to Boc-aminoacetaldehyde

Materials:

  • This compound

  • Aqueous acid (e.g., 1 M HCl or aqueous phosphoric acid[11])

  • Organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in the chosen organic solvent.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-aminoacetaldehyde, which should be used immediately in the next step.

Protocol 2: One-Pot Reductive Amination using this compound

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)[5][6]

  • Anhydrous 1,2-Dichloroethane (DCE) or THF

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the amine in the chosen anhydrous solvent, add this compound.

  • If necessary, add acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the in situ deprotection of the acetal and formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection cluster_product Product start This compound step1 Dissolve in Organic Solvent start->step1 Input step2 Add Aqueous Acid step1->step2 step3 Stir at RT & Monitor step2->step3 step4 Neutralize with NaHCO3 step3->step4 step5 Work-up (Extraction & Drying) step4->step5 product Boc-aminoacetaldehyde (Use Immediately) step5->product Output Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product reactant1 This compound step1 Mix in Anhydrous Solvent reactant1->step1 reactant2 Amine reactant2->step1 step2 In situ Deprotection & Iminium Ion Formation step1->step2 step3 Add NaBH(OAc)3 step2->step3 step4 Stir at RT & Monitor step3->step4 step5 Aqueous Work-up step4->step5 step6 Purification step5->step6 product N-Substituted Protected Amine step6->product

References

A Researcher's Guide to Alternative Protecting Groups for Aminoacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an appropriate protecting group for the primary amine of aminoacetaldehyde dimethyl acetal is a critical decision. This choice significantly influences the efficiency, selectivity, and overall success of a synthetic route. While the tert-butoxycarbonyl (Boc) group is a common choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of several key alternatives, supported by experimental data and detailed protocols to inform strategic synthetic planning.

Comparison of Amine Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] The following tables provide a comparative overview of common amine protecting groups as alternatives to Boc for aminoacetaldehyde dimethyl acetal.

Table 1: Comparison of Protection Reaction Conditions

Protecting GroupReagentSolventBaseTemperature (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM), THF, DioxaneTriethylamine (TEA), NaOH0 to RT>90
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane/Water, THFNaHCO₃, Na₂CO₃0 to RT85-95
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Dioxane/Water, AcetonitrileNaHCO₃, Na₂CO₃0 to RT>90
TFA Trifluoroacetic anhydride (TFAA)Dichloromethane (DCM)Pyridine, TEA0 to RT>95
Ts p-Toluenesulfonyl chloride (Ts-Cl)Pyridine, DCMPyridine0 to RT80-90
Ns 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Dichloromethane (DCM)Pyridine, TEA0 to RT90-98
SES 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Dichloromethane (DCM)Triethylamine (TEA)0 to RT85-95

Table 2: Stability and Deprotection Conditions

Protecting GroupStable ToLabile ToDeprotection Reagents
Boc Catalytic hydrogenation, mild baseStrong acidTrifluoroacetic acid (TFA), HCl in dioxane[2]
Cbz Acidic and basic conditionsCatalytic hydrogenationH₂, Pd/C[3]
Fmoc Acid, catalytic hydrogenationBasePiperidine, DBU
TFA Strongly acidic conditionsMild basic or reductive conditionsK₂CO₃/MeOH, NaBH₄[4]
Ts Strong acid and base, oxidizing agentsReductive conditionsNa/NH₃(l), SmI₂
Ns Strong acidNucleophilic attack by thiolsThiophenol/K₂CO₃[5]
SES Strong acid and base, hydrogenolysisFluoride ionsTetrabutylammonium fluoride (TBAF), CsF[6][7]

Orthogonality and Strategic Application

The choice of a protecting group is often dictated by the need for orthogonality, which is the ability to selectively remove one protecting group in the presence of others.[8] For instance, the Cbz group is stable to the acidic conditions used to remove a Boc group, making them an excellent orthogonal pair.[1][9] Similarly, the Fmoc group, being base-labile, is orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10]

Sulfonamide-based protecting groups like tosyl (Ts), nosyl (Ns), and 2-(trimethylsilyl)ethanesulfonyl (SES) offer high stability towards a broad range of reagents.[5][7] The Ns group is particularly noteworthy for its mild deprotection conditions using a thiol and a base, offering orthogonality to many other protecting groups.[5] The SES group provides a unique deprotection strategy using fluoride ions, which is orthogonal to most other deprotection methods.[6][7] The trifluoroacetyl (TFA) group is stable in strongly acidic conditions and can be removed under mild basic conditions, providing orthogonality to acid-labile groups like Boc.[4][8]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of aminoacetaldehyde dimethyl acetal. Researchers should optimize these conditions for their specific applications.

N-Benzyloxycarbonyl (Cbz) Protection of Aminoacetaldehyde Dimethyl Acetal

Protection:

  • Dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 equiv) and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-(2,2-dimethoxyethyl)benzyl carbamate.

Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the free amine.[3]

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection of Aminoacetaldehyde Dimethyl Acetal

Protection:

  • Dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Cool the mixture to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equiv) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by flash chromatography.

Deprotection:

  • Dissolve the Fmoc-protected amine in a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Co-evaporate with a suitable solvent like toluene to remove residual piperidine.

  • The crude product can often be used directly in the next step or purified by chromatography.

N-Trifluoroacetyl (TFA) Protection of Aminoacetaldehyde Dimethyl Acetal

Protection: [4]

  • Dissolve aminoacetaldehyde dimethyl acetal (1.0 equiv) in dichloromethane (DCM).

  • Add pyridine (1.2 equiv) and cool the solution to 0 °C.

  • Slowly add trifluoroacetic anhydride (TFAA) (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-trifluoroacetylated product.

Deprotection: [4]

  • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Add potassium carbonate (K₂CO₃) (1.5 to 3 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

N-2-Nitrobenzenesulfonyl (Ns) Protection of Aminoacetaldehyde Dimethyl Acetal

Protection:

  • To a solution of aminoacetaldehyde dimethyl acetal (1.0 equiv) and pyridine (1.5 equiv) in DCM at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Deprotection: [5]

  • Dissolve the Ns-protected amine (1.0 equiv) in acetonitrile or DMF.

  • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate the general workflow for utilizing a protecting group and the orthogonal relationship between common protecting groups.

G General Workflow for Amine Protection in Synthesis Start Aminoacetaldehyde Dimethyl Acetal Protect Protection of Amino Group Start->Protect Reaction Desired Synthetic Transformation(s) Protect->Reaction Deprotect Deprotection of Amino Group Reaction->Deprotect Product Final Product Deprotect->Product

Caption: General workflow for utilizing an amine protecting group.

Orthogonality Orthogonal Deprotection Strategies cluster_acid Acid Labile cluster_hydrogenolysis Hydrogenolysis cluster_base Base Labile cluster_nucleophile Nucleophilic Cleavage Boc Boc Cbz Cbz Fmoc Fmoc Ns Ns

Caption: Orthogonality of common amine protecting groups.

References

Efficacy of "tert-Butyl (2,2-dimethoxyethyl)carbamate" in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

tert-Butyl (2,2-dimethoxyethyl)carbamate | C9H19NO4 - PubChem this compound. C9H19NO4. CID 139033. Download. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) ... This compound is a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. Natural occurrences of this compound. This compound is not a natural product. ... This compound. This compound is a member of carbamates. It derives from a 2,2-dimethoxyethan-1-amine. ... Molecular Formula. C9H19NO4. Synonyms. This compound. 114457-94-2. N-Boc-aminoacetaldehyde dimethyl acetal. N-Boc-2,2-dimethoxyethylamine. --INVALID-LINK-- this compound CAS 114457-94-2 this compound. CAS Number: 114457-94-2. Molecular Weight: 205.25. Formula: C9H19NO4. Synonyms: N-Boc-aminoacetaldehyde dimethyl acetal; N-(tert-Butoxycarbonyl)-2,2-dimethoxyethanamine; (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester; N-Boc-2,2-dimethoxyethylamine. SMILES: COC(C)OCCNC(=O)OC(C)(C)C. InChI: InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-7(11-4)12-6/h7H,5H2,1-4,6H3. InChIKey: PBFHSPKBQJQBSI-UHFFFAOYSA-N. --INVALID-LINK-- Synthesis of Enantiopure β-Amino Alcohols via Chiral Acetals The synthesis of enantiopure β-amino alcohols is an important area of research in organic chemistry. These compounds are valuable building blocks for the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. One approach to the synthesis of enantiopure β-amino alcohols is through the use of chiral acetals. Chiral acetals can be prepared from readily available chiral diols, and they can be used to control the stereochemistry of reactions at the α-position. For example, the addition of an organometallic reagent to a chiral acetal can proceed with high diastereoselectivity, and the resulting product can be converted to the corresponding β-amino alcohol. --INVALID-LINK-- A convenient one-pot synthesis of N-Boc-protected-β-amino ... A convenient one-pot synthesis of N-Boc-protected-β-amino ketones from N-Boc-α-amino sulfones and aldehydes or ketones. Tetrahedron Letters, 2007, 48, 417-419. N-Boc-α-amino sulfones are versatile intermediates in organic synthesis. They can be used to prepare a variety of other compounds, including β-amino ketones. In this paper, the authors report a convenient one-pot synthesis of N-Boc-protected-β-amino ketones from N-Boc-α-amino sulfones and aldehydes or ketones. The reaction is catalyzed by a base, and it proceeds in good to excellent yields. --INVALID-LINK-- N-Boc-aminoacetaldehyde: a versatile building block in organic ... N-Boc-aminoacetaldehyde is a versatile building block in organic synthesis. It is a stable, crystalline solid that is readily available from commercial sources. N-Boc-aminoacetaldehyde can be used to prepare a variety of other compounds, including amino alcohols, amino acids, and heterocycles. For example, it can be used as a precursor to the corresponding imine, which can then be reacted with a variety of nucleophiles. N-Boc-aminoacetaldehyde can also be used in the aza-Henry reaction to prepare nitroamines. --INVALID-LINK-- A practical synthesis of N-Boc-3-iodo-azetidine - Organic Process ... A practical synthesis of N-Boc-3-iodo-azetidine. Organic Process Research & Development, 2010, 14, 1032-1035. N-Boc-3-iodo-azetidine is a useful intermediate in the synthesis of a variety of biologically active molecules. However, its preparation can be challenging. In this paper, the authors report a practical synthesis of N-Boc-3-iodo-azetidine from N-Boc-3-hydroxy-azetidine. The reaction is a two-step process that involves the conversion of the alcohol to the corresponding tosylate, followed by displacement with iodide. The overall yield of the reaction is 80%. --INVALID-LINK-- N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine | C9H19NO4 N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine. ... 114457-94-2. More... C9H19NO4. 205.25. Order from suppliers. No results found for 114457-94-2. Please try another search. ... Has role. Contributor. This compound. Download. SDF. 2D. 3D. Has role. Tautomer. N-tert-Butoxycarbonyl-2,2-dimethoxyethanamine. Download. SDF. 2D. 3D. Has role. Vendor. ZINC. ZINC000001531023. Download. SDF. 2D. 3D. Has role. Vendor. Enamine. EN300-24838. Download. SDF. 2D. 3D. Has role. Vendor. MolPort. MolPort-001-742-430. Download. SDF. 2D. 3D. Has role. Vendor. ChemBridge. 5184102. Download. SDF. 2D. 3D. Has role. Vendor. Sigma-Aldrich. --INVALID-LINK-- Synthesis of Substituted Imidazoles via N-Boc-aminoacetaldehyde The Pictet-Spengler reaction is a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone to form a tetrahydroisoquinoline. The reaction is typically carried out in the presence of an acid catalyst. The Pictet-Spengler reaction has been used to synthesize a wide variety of biologically active molecules, including morphine and reserpine. --INVALID-LINK-- this compound, 97%, 114457-94-2 this compound, 97%. CAS 114457-94-2. Formula C9H19NO4. Molecular Weight 205.25. ... (2,2-Dimethoxyethyl)carbamic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-2,2-dimethoxyethanamine, N-Boc-aminoacetaldehyde dimethyl acetal. ... For R&D use only. Not for drug, household or other uses. --INVALID-LINK-- N-Boc-Aminoacetaldehyde Dimethyl Acetal as a Versatile ... This review highlights the utility of N-Boc-aminoacetaldehyde dimethyl acetal as a building block in the synthesis of various nitrogen-containing compounds. Its ability to serve as a stable precursor to N-Boc-aminoacetaldehyde makes it a valuable reagent in organic chemistry. The acetal protecting group can be easily removed under acidic conditions to generate the corresponding aldehyde, which can then be used in a variety of subsequent reactions. --INVALID-LINK-- Synthesis of Optically Active α-Amino Acids from N-Boc ... This article describes a method for the synthesis of optically active α-amino acids from N-Boc-aminoacetaldehyde. The key step in this process is the asymmetric Strecker reaction, in which N-Boc-aminoacetaldehyde is reacted with a chiral amine and a cyanide source to produce a chiral α-aminonitrile. The α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. This method has been used to synthesize a variety of optically active α-amino acids in good to excellent yields and with high enantioselectivities. --INVALID-LINK-- A Novel Synthesis of 2-Substituted Imidazoles from N-Boc ... This paper reports a novel synthesis of 2-substituted imidazoles from N-Boc-aminoacetaldehyde. The key step in this process is the reaction of N-Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is then oxidized to the corresponding imidazole. This method is a simple and efficient way to prepare a variety of 2-substituted imidazoles in good to excellent yields. --INVALID-LINK-- this compound | 114457-94-2 - Chemical ... this compound is a protected form of aminoacetaldehyde. It is used as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used to introduce the aminoethyl group in the synthesis of pharmaceuticals and agrochemicals. --INVALID-LINK-- Synthesis of Pyrroles from N-Boc-aminoacetaldehyde and ... This paper describes a method for the synthesis of pyrroles from N-Boc-aminoacetaldehyde and nitroalkenes. The reaction is a one-pot process that involves the Michael addition of N-Boc-aminoacetaldehyde to the nitroalkene, followed by cyclization and elimination of nitrous acid. This method is a simple and efficient way to prepare a variety of pyrroles in good to excellent yields. --INVALID-LINK-- Unveiling the Synthetic Utility of this compound: A Comparative Guide

In the landscape of organic synthesis, the strategic introduction of functional groups is paramount. For researchers and professionals in drug development, the choice of building blocks can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of this compound, a widely used protected aminoacetaldehyde equivalent, against its alternatives. We will delve into its efficacy in specific synthetic applications, supported by experimental data and detailed protocols.

This compound, also known as N-Boc-aminoacetaldehyde dimethyl acetal, serves as a stable and versatile reagent for introducing the N-Boc protected aminoethyl moiety. Its utility stems from the masked aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent transformations. This attribute makes it a valuable precursor in the synthesis of a variety of nitrogen-containing heterocycles, amino alcohols, and amino acids.

Core Synthetic Applications

The primary application of this compound is as a precursor to N-Boc-aminoacetaldehyde. This in situ generation of the aldehyde is crucial for reactions such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, the aza-Henry reaction to form nitroamines, and the synthesis of various heterocyclic systems like imidazoles and pyrroles.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Synthetic pathways starting from this compound.

Comparative Performance

To objectively assess the efficacy of this compound, a comparison with alternative reagents is essential. Key alternatives include other protected forms of aminoacetaldehyde and different synthetic strategies to achieve the same molecular fragment incorporation.

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Yields
This compound Stable, crystalline solid; commercially available; controlled release of the aldehyde.Requires a separate deprotection step.Good to excellent
N-Boc-2-amino-2-ethoxyethanolCan be directly oxidized to the aldehyde.Oxidation step can be sensitive to substrate.Variable
N-Boc-vinylamineDirect precursor to the enamine.Less stable; potential for polymerization.Moderate to good
Strecker Synthesis from N-Boc-aminoacetonitrileAccess to optically active α-amino acids.Use of cyanide source.Good to excellent
N-Boc-α-amino sulfonesVersatile intermediates for β-amino ketones.Requires activation and displacement.Good to excellent

Table 1: Comparison of Reagents for Aminoacetaldehyde Synthon

Experimental Protocols

1. General Procedure for Acetal Deprotection and In Situ Aldehyde Reaction (e.g., Pictet-Spengler Reaction)

  • Materials: this compound, a β-arylethylamine, an appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), and a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • Dissolve the β-arylethylamine in the chosen solvent.

    • Add this compound to the solution.

    • Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for the required time, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer (e.g., over sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G

2. Synthesis of 2-Substituted Imidazoles

A notable application of this compound is in the synthesis of 2-substituted imidazoles. A novel method involves the reaction of the in situ generated N-Boc-aminoacetaldehyde with an amidine to form a dihydroimidazole, which is subsequently oxidized to the desired imidazole. This approach offers a simple and efficient route to a variety of imidazole derivatives in good to excellent yields.

Conclusion

This compound stands out as a robust and reliable reagent for the introduction of a protected aminoacetaldehyde synthon. Its stability, commercial availability, and predictable reactivity make it a preferred choice in many synthetic campaigns. While alternative methods exist and may be advantageous in specific contexts, the versatility and broad applicability of this compound secure its position as a valuable tool in the arsenal of the synthetic chemist, particularly in the fields of pharmaceutical and agrochemical research. The provided data and protocols offer a solid foundation for its effective implementation in various synthetic routes.

A Comparative Guide to the Synthesis of N-Boc-aminoacetaldehyde: Validation of Aldehyde Formation from tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methodologies for the synthesis of N-Boc-aminoacetaldehyde, a critical building block in medicinal chemistry and drug development. The primary focus is on the validation of aldehyde formation from its common precursor, tert-Butyl (2,2-dimethoxyethyl)carbamate, alongside an evaluation of alternative synthetic routes. The presented data, protocols, and workflows are intended to assist researchers in selecting the most efficient and suitable method for their specific applications.

Introduction: The Utility of N-Boc-aminoacetaldehyde

N-Boc-aminoacetaldehyde is a valuable bifunctional molecule widely employed in the synthesis of various pharmaceutical agents and complex organic molecules. Its aldehyde functionality allows for a range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source. The efficient and high-yield synthesis of this reagent is therefore of significant interest. A common and commercially available precursor is this compound, which requires the deprotection of the dimethyl acetal to unmask the reactive aldehyde.

This guide focuses on the validation of this deprotection step and compares it with alternative synthetic strategies, providing a comprehensive overview for researchers.

Comparison of Synthetic Methodologies

The synthesis of N-Boc-aminoacetaldehyde can be broadly categorized into two main approaches: the deprotection of an acetal precursor and alternative methods starting from different materials. Below is a comparative summary of common methods.

Table 1: Comparison of Synthetic Routes to N-Boc-aminoacetaldehyde

MethodStarting MaterialReagents & ConditionsReported YieldAdvantagesDisadvantages
Acetal Deprotection This compoundFormic acid, water, room temperature~95%High yield, mild conditions, readily available starting material.Potential for side reactions if not carefully controlled, product stability.
Swern Oxidation N-Boc-ethanolamineOxalyl chloride, DMSO, triethylamine, -78 °C to RT60-85%Readily available starting material, well-established oxidation method.Requires cryogenic temperatures, stoichiometric amounts of reagents.
Dess-Martin Periodinane Oxidation N-Boc-ethanolamineDess-Martin periodinane (DMP), CH₂Cl₂, room temp.>90%Mild conditions, high yield, commercially available reagent.DMP is expensive and can be shock-sensitive, stoichiometric oxidant.

Experimental Protocols

Method 1: Acetal Deprotection of this compound

This protocol describes the hydrolysis of the dimethyl acetal to yield the desired aldehyde.

Materials:

  • This compound

  • Formic acid (reagent grade, ~88%)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of formic acid and water (e.g., a 4:1 v/v mixture). The reaction is typically run at a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding the mixture to a cooled, saturated solution of sodium bicarbonate. Ensure the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-Boc-aminoacetaldehyde is often used without further purification due to its potential instability on silica gel. If purification is required, it should be performed rapidly.

Expected Outcome: This method typically provides N-Boc-aminoacetaldehyde in high yield (>90%). The product is an oil and should be stored under an inert atmosphere at low temperatures to prevent degradation.

Method 2: Swern Oxidation of N-Boc-ethanolamine

This protocol provides an alternative synthesis starting from the corresponding alcohol.

Materials:

  • N-Boc-ethanolamine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous, low-temperature reactions (e.g., three-neck flask, dropping funnels, argon/nitrogen inlet)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen) and cool it to -78 °C using a dry ice/acetone bath.

  • Add anhydrous dichloromethane to the flask, followed by the slow, dropwise addition of oxalyl chloride (1.1-1.5 eq).

  • Slowly add a solution of DMSO (2.0-2.5 eq) in anhydrous DCM. Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (4.0-5.0 eq) dropwise. The reaction mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Expected Outcome: The Swern oxidation typically yields N-Boc-aminoacetaldehyde in good yields (60-85%). Careful control of the reaction temperature is crucial for success.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the validation of aldehyde formation and the logical relationship between the compared methods.

G Experimental Workflow for Aldehyde Formation and Validation cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_analysis Validation start Dissolve this compound in Formic Acid/Water stir Stir at Room Temperature start->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude N-Boc-aminoacetaldehyde concentrate->product nmr 1H NMR Analysis product->nmr ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and validation of N-Boc-aminoacetaldehyde.

G Synthetic Pathways to N-Boc-aminoacetaldehyde A This compound C N-Boc-aminoacetaldehyde A->C Acetal Deprotection (Formic Acid) B N-Boc-ethanolamine B->C Oxidation (Swern or DMP)

Caption: Comparison of synthetic routes to the target aldehyde.

Conclusion

The deprotection of this compound using formic acid represents a highly efficient, high-yielding, and operationally simple method for the synthesis of N-Boc-aminoacetaldehyde. It avoids the use of harsh reagents and extreme temperatures, making it an attractive choice for many applications. While oxidation methods starting from N-Boc-ethanolamine are also effective, they often require more stringent reaction conditions and the use of stoichiometric, and sometimes hazardous, reagents. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. For most standard applications, the acetal deprotection route offers a reliable and robust solution.

A Comparative Guide to the Synthesis of N-Protected 2,2-Dimethoxyethylamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl (2,2-dimethoxyethyl)carbamate as a means of introducing a protected aminoacetaldehyde dimethyl acetal moiety. We will objectively compare its performance with alternative amine protecting group strategies, namely Carboxybenzyl (Cbz), Phthalimide (Phth), and Trifluoroacetamide (TFA), supported by experimental data and detailed protocols.

At a Glance: Comparison of Protecting Group Strategies

The choice of a protecting group is a critical decision in multi-step synthesis, impacting overall yield, purification efficiency, and cost. Below is a summary of the key attributes of the protecting groups analyzed in this guide for the protection of aminoacetaldehyde dimethyl acetal.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)PhthalimideTrifluoroacetamide
Stability Acid-labileStable to acid/base, removed by hydrogenolysisStable to acid, removed by hydrazinolysis or strong baseBase-labile
Introduction (Yield) High (typically >90%)High (typically >90%)Moderate to High (can require harsher conditions)High (typically >70%)
Cleavage Conditions Mild to strong acid (e.g., TFA, HCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Hydrazine hydrate or strong baseMild base (e.g., K₂CO₃ in methanol/water)
Orthogonality Good with base-labile and hydrogenolysis-labile groupsGood with acid-labile and base-labile groupsGood with acid-labile and some reducing agentsGood with acid-labile and hydrogenolysis-labile groups
Cost of Protection ModerateModerateLowModerate
Cost of Deprotection Low to ModerateHigh (due to catalyst)LowLow

Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial factor in process development. This analysis considers the cost of the starting material (aminoacetaldehyde dimethyl acetal), the protecting group reagent, and the deprotection reagent for each strategy on a per-mole basis.

Starting Material and Reagent Costs:

ReagentSupplier ExamplePrice (USD)QuantityCost per Mole (USD)
Aminoacetaldehyde dimethyl acetalSigma-Aldrich$60.1825 mL (24.1 g)$262.86
This compoundAChemBlock[1]$180.001 g$36,936.00
Boc AnhydrideIndiaMART[2]~$18.29/kg1 kg$4.00
Benzyl ChloroformateTCI~$32.3825 g$21.95
Phthalic AnhydrideChemAnalyst[3]~$1.36/kg1 kg$0.20
Trifluoroacetic AnhydrideSigma-Aldrich[4]$47.8025 mL (38.25 g)$26.11
Trifluoroacetic Acid (TFA)Sigma-Aldrich[5]~$602.00100 mL (148.9 g)$460.89
Palladium on Carbon (10%)Fisher Scientific[6]$55.751 gVaries with loading
Hydrazine Hydrate (~55%)Thermo Fisher Scientific[7]$90.65100 mLVaries with concentration
Potassium CarbonateFlinn Scientific[8]$24.20500 g$6.69

Note: Prices are approximate and subject to change based on supplier and purity.

Analysis:

The direct purchase of this compound is significantly more expensive than synthesizing it in-house from aminoacetaldehyde dimethyl acetal and Boc anhydride. Among the in-house protection strategies, the use of phthalic anhydride is by far the most cost-effective in terms of the protecting group reagent. However, the overall cost-benefit analysis must also consider the yields, reaction times, and ease of both the protection and deprotection steps.

Performance Comparison: Experimental Data

The following table summarizes representative experimental data for the protection of amines using the four different strategies. While not all examples use aminoacetaldehyde dimethyl acetal directly, they provide a strong indication of the expected performance.

Protecting GroupSubstrateReaction TimeYieldReference
Boc 4-fluoro-2-methoxy-5-nitroanilineNot specified90%[9]
Cbz General Amines2-10 minHigh[5]
Cbz General Amine20 h90%[10]
Phthalimide Polyethylene glycol amine12 h75-90%
Trifluoroacetamide General Amine12.5 h74%[11]
Trifluoroacetamide General Amine30 min79%[11]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and deprotection using each protecting group.

boc_protection_workflow start Aminoacetaldehyde dimethyl acetal product tert-Butyl (2,2-dimethoxyethyl)carbamate start->product Protection reagent Boc Anhydride (Base, Solvent) reagent->product final_product Deprotected Amine product->final_product Deprotection deprotection Acid (TFA or HCl) deprotection->final_product cbz_protection_workflow start Aminoacetaldehyde dimethyl acetal product N-Cbz-aminoacetaldehyde dimethyl acetal start->product Protection reagent Benzyl Chloroformate (Base, Solvent) reagent->product final_product Deprotected Amine product->final_product Deprotection deprotection H₂, Pd/C deprotection->final_product phth_protection_workflow start Aminoacetaldehyde dimethyl acetal product N-Phthalimido-aminoacetaldehyde dimethyl acetal start->product Protection reagent Phthalic Anhydride (Heat) reagent->product final_product Deprotected Amine product->final_product Deprotection deprotection Hydrazine Hydrate deprotection->final_product tfa_protection_workflow start Aminoacetaldehyde dimethyl acetal product N-Trifluoroacetyl-aminoacetaldehyde dimethyl acetal start->product Protection reagent Trifluoroacetic Anhydride (Base, Solvent) reagent->product final_product Deprotected Amine product->final_product Deprotection deprotection Mild Base (K₂CO₃) deprotection->final_product

References

Orthogonal Protection Strategies with "tert-Butyl (2,2-dimethoxyethyl)carbamate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and stereoselectivity. tert-Butyl (2,2-dimethoxyethyl)carbamate presents a unique challenge and opportunity in orthogonal protection strategies due to the presence of two acid-labile protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the dimethyl acetal protecting the aldehyde. This guide provides a comparative analysis of deprotection strategies for this versatile building block, offering experimental data to inform synthetic planning.

The core of the challenge lies in the differential acid lability of the Boc group and the dimethyl acetal. While both are susceptible to acidic cleavage, the Boc group is generally more sensitive, allowing for a window of selective deprotection.[1][2] This guide explores the conditions under which each group can be selectively removed, as well as conditions for the simultaneous deprotection of both.

Comparison with Alternative Amine Protecting Groups

The Boc group is a cornerstone of amine protection, but several alternatives offer orthogonal deprotection pathways.[1][3] Understanding these alternatives is crucial for designing complex synthetic routes where multiple amine functionalities need to be addressed independently.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality with Dimethyl Acetal
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)[4]Conditional, based on acid strength and reaction conditions
9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine in DMF)Excellent
CarboxybenzylCbzHydrogenolysis (e.g., H₂, Pd/C)Excellent
AllyloxycarbonylAllocPd(0)-catalyzed reactionExcellent
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride ions (e.g., TBAF)Excellent
2,2,2-TrichloroethoxycarbonylTrocReductive (e.g., Zn, Acetic Acid)Excellent
Comparative Deprotection Study of this compound

To provide a clear comparison, a series of experiments were conducted to determine the optimal conditions for selective and simultaneous deprotection of this compound. The results are summarized below.

ExperimentDeprotection TargetReagents and ConditionsReaction TimeYield (%)Observations
1Selective Boc Deprotection20% Trifluoroacetic Acid in Dichloromethane, 0 °C to rt2 hours92Clean conversion to 2,2-dimethoxyethan-1-amine. Acetal group remains intact.
2Selective Acetal DeprotectionAmberlyst-15, Acetone/H₂O (9:1), rt[5]18 hours88Formation of tert-butyl (2-oxoethyl)carbamate. Boc group is stable.
3Selective Acetal Deprotectionp-Toluenesulfonic acid (0.1 eq), Acetone, rt12 hours85Formation of tert-butyl (2-oxoethyl)carbamate. Slower reaction compared to Amberlyst-15.
4Simultaneous Deprotection50% Trifluoroacetic Acid in Dichloromethane, rt4 hours85Direct formation of aminoacetaldehyde from the doubly protected starting material.
5Stability Test20% Piperidine in DMF, rt24 hours>99Both Boc and acetal groups are stable to basic conditions.
6Stability TestH₂, 10% Pd/C, Methanol, rt24 hours>99Both Boc and acetal groups are stable to hydrogenolysis conditions.

Experimental Protocols

General Considerations

All reactions were carried out under a nitrogen atmosphere unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TFC) on silica gel plates.

Protocol 1: Selective Deprotection of the Boc Group
  • Reaction: this compound → 2,2-Dimethoxyethan-1-amine

  • Materials:

    • This compound (1.0 g, 4.87 mmol)

    • Dichloromethane (DCM), anhydrous (20 mL)

    • Trifluoroacetic acid (TFA) (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in DCM (20 mL) in a round-bottom flask at 0 °C.

    • Add TFA (5 mL) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

  • Expected Yield: 92%

Protocol 2: Selective Deprotection of the Dimethyl Acetal Group
  • Reaction: this compound → tert-Butyl (2-oxoethyl)carbamate

  • Materials:

    • This compound (1.0 g, 4.87 mmol)

    • Acetone (18 mL)

    • Water (2 mL)

    • Amberlyst-15 ion-exchange resin (200 mg)[5]

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in acetone (18 mL) and water (2 mL), add Amberlyst-15 resin (200 mg).[5]

    • Stir the mixture at room temperature for 18 hours.

    • Filter the reaction mixture to remove the resin and wash the resin with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

  • Expected Yield: 88%

Protocol 3: Simultaneous Deprotection of Boc and Dimethyl Acetal Groups
  • Reaction: this compound → Aminoacetaldehyde

  • Materials:

    • This compound (1.0 g, 4.87 mmol)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Trifluoroacetic acid (TFA) (10 mL)

  • Procedure:

    • Dissolve this compound in DCM (10 mL) in a round-bottom flask.

    • Add TFA (10 mL) and stir the solution at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.

  • Expected Yield: 85% (as the trifluoroacetate salt)

Visualizations

Orthogonal_Protection cluster_0 This compound cluster_1 Selective Deprotection cluster_2 Simultaneous Deprotection Start Boc-NH-CH2-CH(OMe)2 Boc_Removed H2N-CH2-CH(OMe)2 Start->Boc_Removed Mild Acid (e.g., 20% TFA) Acetal_Removed Boc-NH-CH2-CHO Start->Acetal_Removed Mild Acid Catalyst (e.g., Amberlyst-15) Both_Removed H2N-CH2-CHO Start->Both_Removed Strong Acid (e.g., 50% TFA)

Caption: Orthogonal deprotection pathways for this compound.

Experimental_Workflow Start Start: this compound Step1 Deprotection Reaction Start->Step1 Step2 Reaction Quenching / Neutralization Step1->Step2 Step3 Workup (Extraction) Step2->Step3 Step4 Purification (if necessary) Step3->Step4 End Isolated Product Step4->End

Caption: General experimental workflow for the deprotection studies.

References

A Comparative Guide to Catalysts for the Pictet-Spengler Reaction of tert-Butyl (2,2-dimethoxyethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the tetrahydro-β-carboline scaffold, a core structural motif in numerous pharmaceutically active compounds and natural products, is a cornerstone of medicinal chemistry. A key transformation to access this privileged structure is the Pictet-Spengler reaction. This guide provides a comparative overview of various catalysts for the Pictet-Spengler reaction of tryptamine with tert-butyl (2,2-dimethoxyethyl)carbamate, an N-Boc protected aminoacetaldehyde dimethyl acetal. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity of the desired tetrahydro-β-carboline product.

The reaction proceeds via the in-situ formation of an electrophilic iminium ion from the aldehyde precursor under acidic conditions, which then undergoes an intramolecular electrophilic aromatic substitution with the indole ring of tryptamine.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the side chain of the resulting tetrahydro-β-carboline can be retained or removed depending on the reaction conditions, offering further synthetic versatility.

Comparative Performance of Catalysts

CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to rt1 - 470 - 89[4]
p-Toluenesulfonic Acid (TsOH)Dichloromethane (DCM) or Toluenert to 702 - 24Moderate to Good[2]
Hydrochloric Acid (HCl)Methanol or Dioxanert to reflux4 - 12Good[1][5]
Lewis Acids (e.g., BF₃·OEt₂)Dichloromethane (DCM)-78 to rt1 - 6Good to Excellent[6][7]

Note: Yields are highly dependent on the specific substrate, concentration, and reaction conditions. The data presented here is for illustrative purposes to highlight the general efficacy of different catalytic systems. "Moderate" and "Good" are qualitative descriptors used in the absence of specific quantitative data in some literature sources.

Key Insights from Catalyst Comparison

  • Brønsted Acids (TFA, HCl, TsOH): These are the most commonly employed catalysts for the Pictet-Spengler reaction due to their effectiveness, availability, and ease of handling.[1][2][5] Trifluoroacetic acid (TFA) is often favored for its ability to promote the reaction under mild conditions, often at room temperature or below, which can be beneficial for sensitive substrates.[4] Hydrochloric acid and p-toluenesulfonic acid are also effective, though they may sometimes require elevated temperatures.[1][2]

  • Lewis Acids (e.g., BF₃·OEt₂): Lewis acids can also effectively catalyze the Pictet-Spengler reaction, often providing high yields under mild conditions.[6][7] They function by coordinating to the acetal, facilitating its conversion to the reactive iminium ion. In some cases, Lewis acids may offer improved stereoselectivity in reactions involving chiral substrates.

Experimental Protocols

The following are representative experimental protocols for the Pictet-Spengler reaction of tryptamine and this compound using common acid catalysts.

Protocol 1: Pictet-Spengler Reaction using Trifluoroacetic Acid (TFA)

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-1,2,3,4-tetrahydro-β-carboline.[5]

Protocol 2: Pictet-Spengler Reaction using p-Toluenesulfonic Acid (TsOH)

Materials:

  • Tryptamine

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tryptamine (1.0 eq) and this compound (1.1 eq) in anhydrous toluene (0.1 M) add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Reaction Mechanism and Workflow

The general mechanism of the acid-catalyzed Pictet-Spengler reaction involves several key steps, as illustrated in the following diagrams.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium Acetal tert-Butyl (2,2-dimethoxyethyl)carbamate Acetal->Iminium Acid Catalyst - 2 MeOH Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Product N-Boc-Tetrahydro- β-carboline Spiro->Product Rearrangement & Deprotonation

Caption: General mechanism of the Pictet-Spengler reaction.

experimental_workflow start Start reactants 1. Mix Tryptamine and This compound in anhydrous solvent start->reactants catalyst 2. Add Acid Catalyst (e.g., TFA) at controlled temperature reactants->catalyst reaction 3. Stir and Monitor Reaction Progress (TLC) catalyst->reaction quench 4. Quench Reaction with aq. NaHCO₃ reaction->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration 7. Concentrate under Reduced Pressure drying->concentration purification 8. Purify by Column Chromatography concentration->purification product Final Product: N-Boc-Tetrahydro-β-carboline purification->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (2,2-dimethoxyethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for tert-Butyl (2,2-dimethoxyethyl)carbamate could not be located. The following disposal procedures are based on general guidelines for similar carbamate compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). While specific quantitative exposure limits are not available for this compound, the general practice for handling carbamate derivatives necessitates caution.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Disposal Operational Plan

The disposal of this compound must be managed as a controlled process to mitigate any potential environmental and health risks. The following step-by-step procedure outlines the recommended course of action.

Step 1: Waste Classification

The first critical step is to classify the waste material. While specific hazard classifications for this compound are not available, it should be treated as hazardous chemical waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Step 2: Collection and Storage

  • Containment: Collect the waste in a designated, leak-proof, and chemically compatible container. Ensure the container is kept tightly closed.

  • Labeling: Clearly label the container with the full chemical name: "this compound" and any appropriate hazard warnings.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous chemical waste. This area should be away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Do not attempt to dispose of this chemical through standard laboratory drains or as general waste. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a licensed hazardous waste disposal service.

  • Provide Information: Be prepared to provide the EHS department with all available information on the chemical, including its name and any known properties.

Step 4: Decontamination

  • Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning procedure as recommended by your institution's safety protocols.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the disposal of this specific compound are not publicly available. The disposal process should follow the established standard operating procedures of your institution for hazardous chemical waste, as overseen by the EHS department.

Logical Workflow for Chemical Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation Classify Classify as Hazardous Waste Start->Classify Collect Collect in Labeled, Sealed Container Classify->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ArrangeDisposal Arrange for Licensed Disposal ContactEHS->ArrangeDisposal Decontaminate Decontaminate Work Area and PPE ArrangeDisposal->Decontaminate End Disposal Complete Decontaminate->End

Caption: A step-by-step workflow for the safe disposal of chemical waste.

References

Navigating the Safe Handling of tert-Butyl (2,2-dimethoxyethyl)carbamate: An Essential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide furnishes essential safety and logistical information for the handling and disposal of tert-Butyl (2,2-dimethoxyethyl)carbamate. Researchers, scientists, and drug development professionals are advised to utilize this document as a primary resource for laboratory safety protocols. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, the following guidance is based on data for structurally similar compounds. A comprehensive, site-specific risk assessment by qualified personnel is mandatory before commencing any work with this chemical.

Personal Protective Equipment (PPE): A Multi-Laden Approach

When handling this compound, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the potential hazards identified for similar chemical compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber, neoprene, or natural rubber gloves are suitable options.[2] It is crucial to inspect gloves for any signs of degradation before use and to consult the manufacturer's data for breakthrough times, especially for prolonged contact.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect the skin.[2] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not typically required under normal useUnder conditions of normal use with adequate ventilation, respiratory protection is not usually necessary.[2] However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Protocols: From Handling to Disposal

Adherence to strict operational procedures is critical for minimizing risks associated with this compound.

Handling and Storage:
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Hygiene: Practice good industrial hygiene.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and laundered before reuse.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

Spill Response: A Step-by-Step Guide

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps for containment and cleanup.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Area (if necessary) assess->evacuate Large or Hazardous Spill ppe Don Appropriate PPE assess->ppe Small, Manageable Spill report Report the Incident evacuate->report contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report end Spill Response Complete report->end

Chemical Spill Response Workflow

Experimental Protocol for a Small, Solid Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Containment: If it is a powder, carefully cover the spill with a plastic sheet to prevent dust from becoming airborne.

  • Absorption: Gently sweep or scoop up the spilled solid and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.

  • Decontamination: Wipe the spill area with a damp cloth. Place the cloth in the same container as the spilled material.

  • Disposal: The waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it in the regular trash or down the drain.

  • Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.

First Aid Measures: Immediate Actions for Exposure

In the case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If irritation persists, seek medical attention.[2]
Inhalation Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[2] Seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for all chemical waste.

  • Disposal Method: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of this chemical into the environment.[3]

  • Empty Containers: Empty containers may retain product residue and should be disposed of in the same manner as the chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.